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  • Product: 3-Methanesulfinylaniline hydrochloride
  • CAS: 861609-75-8

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Chemical Structure, Properties, and Synthetic Utility of 3-Methanesulfinylaniline Hydrochloride

Executive Summary 3-Methanesulfinylaniline hydrochloride (CAS: 861609-75-8) is a highly versatile, bifunctional building block extensively utilized in modern medicinal chemistry. Featuring both a nucleophilic aniline moi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Methanesulfinylaniline hydrochloride (CAS: 861609-75-8) is a highly versatile, bifunctional building block extensively utilized in modern medicinal chemistry. Featuring both a nucleophilic aniline moiety and a polar, hydrogen-bond-accepting methylsulfinyl group, it serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), particularly in the fields of oncology and pain management. This whitepaper details its structural nuances, physicochemical properties, and field-proven protocols for its application in drug development.

Chemical Identity & Physicochemical Properties

Understanding the foundational properties of 3-methanesulfinylaniline hydrochloride is essential for predicting its behavior in synthetic workflows and biological systems.

Quantitative Data Summary
PropertyValueCausality / Significance in Drug Design
CAS Registry Number 861609-75-8Uniquely identifies the hydrochloride salt form.
Molecular Formula C₇H₁₀ClNOSRepresents the HCl salt of the free base (C₇H₉NOS).
Molecular Weight 191.68 g/mol Low molecular weight makes it an ideal fragment for lead optimization.
Physical State Crystalline SolidThe HCl salt prevents oxidative degradation, improving shelf-life.
Solubility DMSO, MeOH, H₂OHigh polarity from the sulfinyl group ensures excellent solubility.
Chirality Racemic (typical)The stereogenic sulfur atom requires downstream chiral separation.
Stereochemical Implications

A critical, often overlooked feature of 3-methanesulfinylaniline is the chirality of its sulfur atom. Because the sulfur atom is bonded to three different groups (methyl, aryl, and oxygen) and possesses a lone pair of electrons, it adopts a tetrahedral geometry that makes it a stereocenter. Commercially available 3-methanesulfinylaniline hydrochloride is typically supplied as a racemate. When coupled to a chiral drug scaffold, this racemic building block will generate a mixture of diastereomers, necessitating downstream chiral separation (e.g., via Supercritical Fluid Chromatography, SFC) during late-stage development.

Mechanistic Role in Drug Design

The strategic placement of a methylsulfinyl group at the meta position of the aniline ring offers distinct pharmacological advantages compared to its thioether (-SCH₃) or sulfonyl (-SO₂CH₃) analogs:

  • Solubility and tPSA : The highly polarized S=O bond acts as a strong hydrogen bond acceptor. This significantly increases the topological polar surface area (tPSA) and aqueous solubility, which are critical parameters for oral bioavailability.

  • Electronic Modulation : The sulfinyl group exerts an electron-withdrawing inductive effect (-I) on the aromatic ring. This slightly deactivates the aniline nitrogen, lowering its pKa compared to an unsubstituted aniline. This electronic modulation can improve the metabolic stability of the resulting amide bonds against enzymatic hydrolysis.

Key Therapeutic Applications

3-Methanesulfinylaniline hydrochloride is a foundational precursor in several advanced therapeutic pipelines:

  • Oncology (USP7 Inhibitors) : It is utilized to synthesize covalent irreversible inhibitors of Ubiquitin-Specific Protease 7 (USP7). USP7 is an enzyme that deubiquitinates and stabilizes HDM2, which in turn degrades the p53 tumor suppressor protein. By inhibiting USP7, HDM2 is degraded, leading to the stabilization of p53 and the induction of apoptosis in cancer cells ().

  • Pain Management (NaV1.8 Inhibitors) : The compound is also utilized to synthesize bicyclic heterocyclic amides that inhibit NaV1.8, a voltage-gated sodium channel expressed in dorsal root ganglion neurons that is essential for nociceptive (pain) signaling ().

USP7_Mechanism Inhibitor USP7 Inhibitor (3-Methanesulfinylaniline Derivative) USP7 USP7 Enzyme (Inhibited) Inhibitor->USP7 Covalent Blockade HDM2 HDM2 (Degraded) USP7->HDM2 Prevents Deubiquitination p53 p53 Protein (Stabilized) HDM2->p53 Halts p53 Destruction Apoptosis Tumor Cell Apoptosis p53->Apoptosis Transcriptional Activation

Fig 1: Mechanism of action for USP7 inhibitors utilizing the 3-methanesulfinylaniline pharmacophore.

Experimental Workflow: Amide Coupling Protocol

Because the free base of aniline derivatives is susceptible to air oxidation (which leads to dark, tarry degradation products), 3-methanesulfinylaniline is stored as a hydrochloride salt. The salt form protonates the amine, drastically reducing its electron density and rendering it stable for long-term storage.

To utilize the compound in an amide coupling reaction, the free amine must be liberated in situ using an organic base. Furthermore, because the meta-sulfinyl group deactivates the amine, highly efficient coupling reagents and elevated temperatures are often required to drive the reaction to completion.

Protocol: Synthesis of 3-Methanesulfinylphenyl Carboxamides

Self-Validating Methodology based on standard pharmaceutical procedures ()

Step 1: Substrate Activation

  • Dissolve the target carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert nitrogen atmosphere.

  • Add HATU (1.2 eq) to the solution. Causality: HATU generates a highly reactive HOAt-ester intermediate, which is necessary to overcome the reduced nucleophilicity of the deactivated aniline.

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and stir for 15 minutes at room temperature.

Step 2: Amine Liberation and Coupling 4. Add 3-Methanesulfinylaniline hydrochloride (1.1 eq) to the activated mixture. Causality: The excess DIPEA (3.0 eq total) serves a dual purpose: it neutralizes the HCl salt to liberate the nucleophilic free amine and acts as a proton scavenger during the amide bond formation. 5. Elevate the reaction temperature to 70 °C and stir for 16 hours. Causality: Thermal energy is required to overcome the activation barrier imposed by the electron-withdrawing sulfinyl group and any steric hindrance on the carboxylic acid.

Step 3: Reaction Validation (Self-Validating System) 6. Monitor the reaction progress via LC-MS or TLC. Validation: The complete disappearance of the carboxylic acid peak and the emergence of the product mass [M+H]⁺ confirms successful coupling, ensuring the reaction is not quenched prematurely.

Step 4: Workup and Purification 7. Quench the reaction by diluting with water, and extract the aqueous layer with Ethyl Acetate (3x). 8. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. 9. Concentrate under reduced pressure and purify the crude residue via flash column chromatography (gradient of 50-70% ethyl acetate in hexanes) to isolate the pure carboxamide.

Synthetic_Protocol Step1 1. Substrate Activation Carboxylic Acid + HATU + DIPEA Step2 2. Amine Liberation Add 3-Methanesulfinylaniline HCl Step1->Step2 Step3 3. Amide Coupling Stir at 70°C for 16 hours Step2->Step3 Step4 4. Reaction Validation Monitor via TLC / LC-MS Step3->Step4 Step5 5. Workup & Purification Extraction & Flash Chromatography Step4->Step5

Fig 2: Step-by-step workflow for the amide coupling of 3-methanesulfinylaniline hydrochloride.

References

  • Title: US10292973B2 - Covalent irreversible inhibitors of USP7 as anti-cancer agents Source: Google Patents URL
  • Title: WO2023211990A1 - Bicyclic heterocyclic amide inhibitors of NaV1.
  • Title : 3-methylsulfinylaniline (CID 819941) Source : PubChem, National Center for Biotechnology Information URL :[Link]

Exploratory

In-Depth Technical Guide: The Pharmacological Role of 3-Methanesulfinylaniline Hydrochloride in Targeted Biological Pathways

Executive Summary 3-Methanesulfinylaniline hydrochloride (CAS: 861609-75-8) is a highly specialized chemical intermediate and pharmacophore building block[1]. While not deployed as a standalone active pharmaceutical ingr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Methanesulfinylaniline hydrochloride (CAS: 861609-75-8) is a highly specialized chemical intermediate and pharmacophore building block[1]. While not deployed as a standalone active pharmaceutical ingredient (API), its structural incorporation is the mechanistic linchpin for several advanced targeted therapeutics. Most notably, it serves as the critical recognition element in the synthesis of covalent irreversible inhibitors of Ubiquitin-Specific Protease 7 (USP7) for oncology[2], and voltage-gated sodium channel (NaV1.8) inhibitors for nociceptive pain management[3].

This whitepaper dissects the structural pharmacology of the methanesulfinylaniline motif, its mechanistic role in modulating the p53/Treg biological pathways, and provides self-validating experimental protocols for its application in drug development.

Structural Pharmacology: The Methanesulfinylaniline Motif

In rational drug design, the selection of 3-methanesulfinylaniline is driven by strict structure-activity relationship (SAR) requirements[4]:

  • The Aniline Core : The primary amine serves as a nucleophile for amide coupling, allowing seamless attachment to electrophilic warheads (e.g., nitrothiophene-2-carboxylic acid)[2].

  • The Methanesulfinyl Group (-S(=O)CH₃) : This is the critical pharmacophore. Acting as a polar aprotic moiety (analogous to the solvent DMSO[5]), the sulfoxide group is a highly directional hydrogen-bond acceptor. Unlike a fully oxidized, planar sulfonyl group, the sulfoxide sulfur is chiral. This provides a unique 3D vector for the methyl group, allowing for precise steric fitting and enhanced binding affinity within asymmetric enzyme pockets[4].

Mechanism of Action in Biological Pathways

Pathway A: USP7 Inhibition and the p53/Treg Axis (Oncology)

USP7 is a deubiquitinating enzyme (DUB) heavily implicated in oncogenesis and immune evasion[6]. 3-Methanesulfinylaniline-derived compounds act as irreversible covalent inhibitors of this enzyme[2].

  • Target Engagement : The methanesulfinyl group anchors the inhibitor in the USP7 binding pocket via non-covalent hydrogen bonding. This precisely orients the adjacent electrophilic warhead (e.g., nitrothiophene) to form a permanent covalent bond with the catalytic cysteine of USP7[2].

  • The p53 Axis : USP7 normally deubiquitinates and stabilizes MDM2 (an E3 ligase). MDM2's role is to ubiquitinate the tumor suppressor p53, marking it for degradation. By irreversibly inhibiting USP7, MDM2 is destabilized, leading to the rapid accumulation of p53 and subsequent tumor cell apoptosis[2].

  • The Treg Axis : USP7 also stabilizes Foxp3, DNMT1, and UHRF1—transcription factors critical for the immunosuppressive function of Regulatory T cells (Tregs)[2]. Inhibition of USP7 downregulates Tregs, thereby unleashing killer effector T cells (Teff) in the tumor microenvironment[6].

USP7_Pathway Inhibitor 3-Methanesulfinylaniline Derived USP7 Inhibitor USP7 USP7 (Target DUB) Inhibitor->USP7 Covalent Inhibition MDM2 MDM2 (E3 Ligase) USP7->MDM2 Deubiquitinates & Stabilizes Foxp3 Foxp3 (Transcription Factor) USP7->Foxp3 Deubiquitinates & Stabilizes p53 p53 (Tumor Suppressor) MDM2->p53 Ubiquitinates & Degrades Apoptosis Tumor Cell Apoptosis p53->Apoptosis Triggers Tregs Regulatory T Cells (Tregs) Foxp3->Tregs Promotes Immunity Anti-Tumor Immunity Tregs->Immunity Suppresses

Fig 1: USP7 signaling pathway illustrating p53 stabilization and Treg suppression via inhibition.

Pathway B: NaV1.8 Inhibition (Nociception)

NaV1.8 is a voltage-gated sodium channel preferentially expressed in peripheral nociceptive (pain-sensing) dorsal root ganglion neurons[3]. 3-Methanesulfinylaniline is utilized to synthesize bicyclic heterocyclic amides that block this channel[3]. The polar sulfoxide group ensures adequate aqueous solubility while maintaining the lipophilicity required to penetrate peripheral nerve membranes, effectively halting the propagation of pain signals without central nervous system (CNS) side effects.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed with built-in causality and self-validation steps.

Protocol 1: Synthesis of a USP7 Inhibitor (Target Engagement Precursor)

Objective: Synthesize the covalent inhibitor 5-[(3,5-dichloropyridin-4-yl)sulfanyl]-N-(3-methanesulfinylphenyl)-4-nitrothiophene-2-carboxamide[2].

  • Causality for Reagent Selection: The methanesulfinyl group is electron-withdrawing, which reduces the nucleophilicity of the aniline amine. Standard coupling agents (like EDC) result in poor yields. HATU is chosen because it generates a highly reactive HOAt active ester, overcoming the reduced nucleophilicity to drive amide bond formation. DIPEA is used as a strictly non-nucleophilic base to deprotonate the carboxylic acid without interfering with the active ester.

Step-by-Step Method:

  • Dissolve 5-[(3,5-Dichloro-4-pyridinyl)sulfanyl]-4-nitrothiophene-2-carboxylic acid (1.0 eq) in anhydrous DMF under an inert argon atmosphere.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature to form the active ester.

  • Add 3-Methanesulfinylaniline hydrochloride (1.1 eq)[3].

  • Heat the reaction mixture to 70 ºC and stir for 16 hours[3].

  • Validation/Purification: Quench with cold water, extract with ethyl acetate, dry over anhydrous sodium sulfate, and purify via flash column chromatography (gradient of 50-70% ethyl acetate in hexanes)[3]. Confirm mass via LC-MS.

Protocol 2: In Vitro USP7 Kinetic Cleavage & Washout Assay

Objective: Validate the irreversible covalent mechanism of action of the synthesized compound[2].

  • Causality for Assay Design: In drug development, distinguishing between a high-affinity reversible inhibitor and a true covalent irreversible inhibitor is critical. By incorporating a rigorous "washout" step, non-covalently bound molecules are removed. If enzymatic activity does not return, it proves the warhead has permanently modified the target[6].

Step-by-Step Method:

  • Incubation: Incubate recombinant human USP7 with the synthesized 3-methanesulfinylaniline derivative (at 10x IC50 concentration) for 2 hours at 37°C.

  • Washout (The Control): Dialyze the protein-ligand complex or use a spin-column to wash the complex extensively with assay buffer (50 mM Tris-HCl, pH 7.5), removing all unbound drug[7].

  • Substrate Addition: Add the fluorogenic substrate Ubiquitin-Rhodamine110 (Ub-Rho110).

  • Measurement: Monitor fluorescence continuously (Excitation 485 nm / Emission 535 nm) using a microplate reader.

  • Validation: Calculate the percentage of activity return. A return of ≤55% activity after 48 hours confirms permanent covalent modification[7].

Workflow Synth 1. Synthesis Amide Coupling with 3-Methanesulfinylaniline Purify 2. Purification Flash Chromatography & LC-MS Validation Synth->Purify Assay 3. Biochemical Assay Ub-Rho110 Cleavage Kinetic Monitoring Purify->Assay Washout 4. Washout Control Validate Irreversible Covalent Binding Assay->Washout

Fig 2: Experimental workflow for the synthesis and kinetic validation of covalent USP7 inhibitors.

Quantitative Data Summaries

The following table summarizes the comparative pharmacological metrics demonstrating why the 3-methanesulfinylaniline motif is favored in irreversible covalent drug design over standard reversible motifs.

Inhibitor ClassPharmacophore MotifTarget Engagement TypeTarget Recovery (48h Post-Washout)Primary Biological Effect
Standard Reversible Unsubstituted AnilineNon-covalent (H-bond / Hydrophobic)> 95% (Full Recovery)Transient p53 stabilization; requires continuous dosing.
Covalent Irreversible 3-Methanesulfinylaniline Covalent (Thioether linkage to Cys)≤ 55% (Permanent Blockade) Sustained p53 accumulation & Treg suppression[7].

References

  • Covalent irreversible inhibitors of USP7 as anti-cancer agents | Source: U.S.
  • Bicyclic heterocyclic amide inhibitors of NaV1.
  • Imidazole Inhibitors of Cytokine Release: Probing Substituents in the 2 Position | Source: Journal of Medicinal Chemistry | URL:[Link]

  • Dimethyl sulfoxide | Source: Wikipedia | URL:[Link]

Sources

Foundational

Pharmacokinetic profiling of 3-Methanesulfinylaniline hydrochloride derivatives

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 3-Methanesulfinylaniline Hydrochloride Derivatives Foreword: A Strategic Approach to Understanding Drug Disposition In the landscape of modern drug discover...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 3-Methanesulfinylaniline Hydrochloride Derivatives

Foreword: A Strategic Approach to Understanding Drug Disposition

In the landscape of modern drug discovery, the journey from a promising chemical entity to a viable therapeutic candidate is contingent upon a thorough understanding of its interaction with the biological system. The pharmacokinetic (PK) profile—encompassing the absorption, distribution, metabolism, and excretion (ADME) of a compound—is a cornerstone of this understanding. It dictates dosing regimens, predicts potential toxicities, and ultimately, defines the clinical utility of a new drug. This guide is designed for researchers, scientists, and drug development professionals dedicated to this critical path.

We focus here on a specific chemical class: 3-Methanesulfinylaniline hydrochloride derivatives . This class, characterized by an aniline core functionalized with a methanesulfinyl group, presents a unique set of challenges and considerations for ADME profiling. The aniline moiety is a well-known substrate for various metabolic enzymes, while the sulfur-containing sulfinyl group can undergo complex oxidative transformations.[1][2][3] This document provides a comprehensive, field-proven framework for systematically elucidating the pharmacokinetic profile of these derivatives. We will move beyond rote protocols to explain the causality behind each experimental choice, ensuring a self-validating system of inquiry from initial in silico predictions to definitive in vivo studies.

Part 1: The Integrated ADME Strategy: A Phased Approach to De-Risking

The contemporary paradigm in drug metabolism and pharmacokinetics (DMPK) is a tiered, iterative strategy.[4][5] We do not immediately proceed to resource-intensive animal studies. Instead, we build a weight-of-evidence case, using early, rapid in vitro and in silico tools to guide the design of more complex experiments. This approach is not only cost-effective but also aligns with the ethical principles of reducing animal use in research.[6] The goal is to identify and address potential PK liabilities—such as poor absorption, rapid metabolism, or risk of drug-drug interactions—at the earliest possible stage of discovery.[5]

The overall workflow is designed as a decision-making funnel, where a large number of initial candidates are filtered based on increasingly complex and physiologically relevant data.

cluster_0 Phase 1: In Silico & Physicochemical cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: In Vivo Confirmation cluster_3 Phase 4: Data Integration & Decision A Compound Library of 3-Methanesulfinylaniline Hydrochloride Derivatives B Physicochemical Characterization (Solubility, LogP, pKa) A->B Test C In Silico ADME Prediction (PBPK, QSAR) A->C Predict D Absorption Assays (PAMPA, Caco-2) B->D G Plasma Protein Binding B->G E Metabolic Stability (Microsomes, Hepatocytes) C->E C->G H Rodent PK Study (IV & PO Dosing) D->H Guide Formulation E->H Predict Clearance F DDI Risk (CYP Inhibition) F->H Assess Risk G->H Inform Dosing I Metabolite ID (In Vivo) H->I J Integrated PK Profile (t1/2, CL, Vd, F) H->J Calculate Parameters I->J Calculate Parameters K Candidate Selection for Efficacy/Tox Studies J->K Decision Gate

Caption: Integrated ADME profiling workflow for drug candidates.

Part 2: Foundational Profiling: In Silico and Physicochemical Assessment

Before any biological assays are performed, a foundational understanding of the molecule's intrinsic properties is paramount. These properties are often the primary determinants of a drug's subsequent pharmacokinetic behavior.

Physicochemical Characterization

The hydrochloride salt form of the parent compound suggests an effort to improve aqueous solubility. However, each derivative's unique substitutions will alter its properties. These must be experimentally determined.

  • Aqueous Solubility: This is the bedrock of oral absorption. A compound must dissolve in the gastrointestinal fluid to be absorbed. The analysis is typically conducted across a physiologically relevant pH range (e.g., pH 2.0, 6.5, 7.4) using methods like shake-flask or potentiometric titration. Poor solubility can be a primary reason for low oral bioavailability.[7]

  • Lipophilicity (LogP/LogD): Lipophilicity governs a molecule's ability to cross biological membranes. It is a key factor in absorption, distribution into tissues, and even metabolic susceptibility. The partition coefficient (LogP) or distribution coefficient at physiological pH (LogD7.4) is measured. While a certain level of lipophilicity is required for membrane permeation, excessively high values can lead to poor solubility, high plasma protein binding, and increased metabolic clearance.[8][9]

  • Ionization Constant (pKa): The pKa determines the charge state of a molecule at a given pH. The aniline core is basic, and its pKa will influence solubility in the stomach versus the intestine and its ability to permeate membranes, as the un-ionized form is typically more permeable.

In Silico ADME Prediction

Computational tools provide a valuable first pass to flag potential liabilities.[8][10] Using Quantitative Structure-Activity Relationship (QSAR) models and other algorithms, we can predict a range of ADME properties. Early-stage Physiologically Based Pharmacokinetic (PBPK) modeling can also begin at this stage, integrating these predictions to simulate drug disposition.[5][11][12]

Parameter Predicted Property Rationale & Implication
LogS Aqueous SolubilityPredicts the likelihood of dissolution-limited absorption.
LogP/D LipophilicityEstimates membrane permeability and potential for non-specific binding.
Caco-2 Permeability Intestinal AbsorptionSimulates the ability to cross the intestinal epithelial barrier.[6]
CYP Substrate/Inhibitor Metabolism & DDI RiskPredicts which Cytochrome P450 enzymes may metabolize the compound and if the compound might inhibit the metabolism of other drugs.[13]
Plasma Protein Binding DistributionEstimates the fraction of drug bound to plasma proteins; only the unbound drug is active and available for clearance.[14]
hERG Inhibition Cardiac Toxicity RiskA critical early safety flag for potential cardiac arrhythmia.

Part 3: In Vitro ADME Profiling: The Experimental Core

In vitro assays are the workhorse of early DMPK, providing experimental data on the key processes of ADME in a controlled environment.[4][15] These assays are crucial for validating in silico predictions and providing the quantitative data needed for more sophisticated modeling.[6]

Absorption Potential

The primary question for oral drug candidates is their ability to cross the intestinal wall.

  • Objective: To assess passive transcellular permeability. This assay is rapid and high-throughput, ideal for ranking compounds.

  • Principle: A 96-well filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane separating a donor (apical) compartment from an acceptor (basolateral) compartment.

  • Methodology:

    • The test compound is dissolved in a buffer at a relevant pH (e.g., pH 6.5 for intestinal) and added to the donor wells.

    • The acceptor plate, containing a drug-free buffer, is placed in contact with the filter plate.

    • The assembly is incubated for a set period (e.g., 4-16 hours).

    • At the end of the incubation, the concentration of the compound in both donor and acceptor wells is quantified using a suitable analytical method like LC-MS/MS.[16][17]

  • Data Analysis: The effective permeability (Pe) is calculated. Compounds are often binned into low, medium, and high permeability categories based on established controls.

  • Objective: To assess both passive permeability and the influence of active transport (efflux and uptake).

  • Principle: Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that form tight junctions and express clinically relevant transporters (e.g., P-glycoprotein, P-gp).

  • Methodology:

    • Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for ~21 days to form a confluent monolayer. Monolayer integrity is confirmed by measuring Transepithelial Electrical Resistance (TEER).

    • A-to-B Permeability: The compound is added to the apical (A) side, and its appearance on the basolateral (B) side is measured over time.

    • B-to-A Permeability: The compound is added to the basolateral (B) side, and its appearance on the apical (A) side is measured.

    • Samples are taken from the receiver compartment at various time points and analyzed by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. The Efflux Ratio (ER) is calculated as Papp(B-A) / Papp(A-B). An ER > 2 is a strong indication that the compound is a substrate for an efflux transporter like P-gp.

Metabolic Fate

Understanding how, where, and how quickly a compound is metabolized is critical for predicting its half-life and potential for drug-drug interactions (DDIs). The aniline and sulfinyl moieties are prime targets for metabolism.

cluster_PhaseI Phase I Metabolism cluster_PhaseII Phase II Conjugation Parent 3-Methanesulfinylaniline Derivative N_Ox N-Hydroxylamine or Nitroso Metabolite Parent->N_Ox CYPs, FMOs (on Aniline Nitrogen) Aryl_OH Aromatic Hydroxylation (Phenolic Metabolite) Parent->Aryl_OH CYPs (on Aniline Ring) S_Ox Sulfone Metabolite (Oxidation of Sulfinyl) Parent->S_Ox CYPs (on Sulfur) Glucuronide Glucuronide Conjugate (at OH or NHOH) N_Ox->Glucuronide UGTs Aryl_OH->Glucuronide UGTs Start PK Data Available Bioavailability Oral Bioavailability (F%) > 30%? Start->Bioavailability HalfLife Half-life (t1/2) Acceptable for Dosing Regimen? Bioavailability->HalfLife Yes Formulate Improve Formulation Bioavailability->Formulate No Clearance Clearance (CL) Low to Moderate? HalfLife->Clearance Yes MedChem Medicinal Chemistry Optimization HalfLife->MedChem No DDI DDI Risk (from CYP IC50) Low? Clearance->DDI Yes Clearance->MedChem No Advance Advance to Efficacy/Tox DDI->Advance Yes DDI->MedChem No Stop Stop or Redesign Formulate->Stop MedChem->Stop

Sources

Exploratory

A Technical Guide to the Thermal Characterization of 3-Methanesulfinylaniline Hydrochloride

Foreword: Navigating the Data Gap for 3-Methanesulfinylaniline Hydrochloride This reality is not uncommon in the fast-paced world of chemical research, where new molecular entities often outpace comprehensive public docu...

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Author: BenchChem Technical Support Team. Date: March 2026

By a Senior Application Scientist

Foreword: Navigating the Data Gap for 3-Methanesulfinylaniline Hydrochloride

This reality is not uncommon in the fast-paced world of chemical research, where new molecular entities often outpace comprehensive public documentation. Therefore, this guide adopts a predictive and methodological approach. By examining the thermal properties of structurally analogous compounds, we can establish a scientifically grounded hypothesis for the expected behavior of 3-Methanesulfinylaniline hydrochloride. This allows us to design a robust and self-validating experimental plan for its full thermal characterization.

This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of not just how to measure thermal properties, but why specific experimental choices are made.

Theoretical Framework: Insights from Structural Analogs

The thermal behavior of 3-Methanesulfinylaniline hydrochloride is influenced by its key structural features: the aniline core, the hydrochloride salt, and the methanesulfinyl (sulfoxide) substituent. To predict its thermal properties, we can analyze the known data of compounds that share these features.

CompoundStructureRelationship to TargetMelting Point (°C)Key Insights
Aniline HydrochlorideC₆H₅NH₂·HClParent aniline salt196-199[1][2][3][4]Provides a baseline for the thermal contribution of the aniline hydrochloride core.
3-(Methylthio)anilineC₇H₉NSReduced (thioether) analogNot available (Boiling Point: 163-165 °C at 16 mmHg)[5]The thioether is less polar than the sulfoxide, which will influence crystal lattice energy and thus melting point. The liquid state at room temperature suggests weaker intermolecular forces compared to its oxidized or salted forms.
3-(Methylsulfonyl)anilineC₇H₉NO₂SOxidized (sulfone) analogNot available for the free base in searched results.The sulfone group is more polar and a stronger hydrogen bond acceptor than the sulfoxide. This would be expected to increase the melting point compared to the sulfoxide.
3-(Methylsulfonyl)aniline HydrochlorideC₇H₁₀ClNO₂SOxidized (sulfone) analog saltNo specific melting point data found in the search results.The combination of the highly polar sulfone and the hydrochloride salt would likely result in a significantly higher melting point compared to the target compound.

Analysis and Prediction:

The presence of the sulfoxide group in 3-Methanesulfinylaniline hydrochloride introduces a polar, hygroscopic center capable of strong hydrogen bonding. This, combined with the ionic nature of the hydrochloride salt, suggests a crystalline solid with a relatively high melting point, certainly higher than the parent aniline hydrochloride. The sulfoxide is thermally labile and can undergo disproportionation or decomposition at elevated temperatures. Therefore, the melting point is likely to be accompanied or closely followed by decomposition.

Predicted Melting Point Range for 3-Methanesulfinylaniline hydrochloride: Based on the above data, a reasonable estimate for the melting point would be in the range of 200-230 °C , with the understanding that decomposition may occur within this range.

Experimental Protocols for Thermal Characterization

A multi-technique approach is essential for a comprehensive understanding of the thermal properties of 3-Methanesulfinylaniline hydrochloride. The following protocols for Melting Point Determination, Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) are designed to provide a complete thermal profile.

Melting Point Determination

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Methodology:

  • Sample Preparation: Ensure the sample is dry and free of solvent. Gently grind a small amount of the sample into a fine powder.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Instrumentation: Use a calibrated digital melting point apparatus.

  • Heating Profile:

    • Initial Rapid Scan: Heat at a rate of 10-20 °C/min to quickly identify the approximate melting range.

    • Refined Scan: For a new sample, heat rapidly to a temperature approximately 20 °C below the approximate melting point found in the initial scan. Then, reduce the heating rate to 1-2 °C/min to allow for thermal equilibrium and precise determination of the melting range.

  • Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). Note any color changes or evidence of decomposition (e.g., charring, gas evolution).

Causality Behind Experimental Choices: The two-step heating process balances speed and accuracy. The slow heating rate during the final melt is critical for ensuring that the sample temperature is uniform and accurately reflects the true melting transition.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions as a function of temperature. DSC can precisely determine the melting point (onset and peak), enthalpy of fusion, and detect other thermal events like polymorphism or decomposition.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the finely ground sample into an aluminum DSC pan.

  • Pan Sealing: Hermetically seal the pan to contain any potential off-gassing during the initial stages of heating. A pinhole in the lid is recommended to allow for the escape of any decomposition products at higher temperatures, preventing pan rupture.

  • Instrumentation and Calibration: Use a calibrated DSC instrument. Perform temperature and enthalpy calibrations using an indium standard.

  • Thermal Program:

    • Initial Isothermal: Hold at 25 °C for 2 minutes to allow for thermal equilibration.

    • Heating Ramp: Heat the sample from 25 °C to 300 °C at a rate of 10 °C/min under a nitrogen atmosphere (50 mL/min).

  • Data Analysis:

    • Identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition, crystallization).

    • For the melting endotherm, determine the onset temperature, peak temperature, and the integrated area (enthalpy of fusion, ΔHfus).

Causality Behind Experimental Choices: The use of a hermetically sealed pan with a pinhole is a self-validating system. It contains the sample while preventing pressure buildup from decomposition, which could otherwise create artifacts in the thermogram. The 10 °C/min heating rate is a standard condition that provides a good balance between resolution and signal-to-noise ratio.

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature. TGA is crucial for determining thermal stability, decomposition temperatures, and identifying the presence of residual solvents or water.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

  • Instrumentation and Calibration: Use a calibrated TGA instrument.

  • Thermal Program:

    • Initial Isothermal: Hold at 25 °C for 5 minutes.

    • Heating Ramp: Heat the sample from 25 °C to 500 °C at a rate of 10 °C/min under a nitrogen atmosphere (50 mL/min).

  • Data Analysis:

    • Plot the mass change (%) versus temperature.

    • Determine the onset temperature of decomposition (the temperature at which significant mass loss begins).

    • Analyze the derivative of the TGA curve (DTG) to identify the temperatures of maximum decomposition rates.

Causality Behind Experimental Choices: A larger sample size compared to DSC provides a more representative measure of mass loss. The inert nitrogen atmosphere ensures that the observed mass loss is due to thermal decomposition and not oxidation. Heating to 500 °C ensures that the complete decomposition profile is captured.

Visualizing the Experimental Workflow

The logical flow of the thermal characterization process can be visualized as follows:

Thermal_Characterization_Workflow cluster_prep Sample Preparation Dry_Sample Dry Sample Grind_Sample Grind to Fine Powder Dry_Sample->Grind_Sample MP Melting Point Apparatus Grind_Sample->MP DSC Differential Scanning Calorimetry (DSC) Grind_Sample->DSC TGA Thermogravimetric Analysis (TGA) Grind_Sample->TGA MP_Data Melting Range & Decomposition Observation MP->MP_Data DSC_Data Melting Point (Onset/Peak) Enthalpy of Fusion Thermal Events DSC->DSC_Data TGA_Data Decomposition Temperature Mass Loss Profile TGA->TGA_Data

Caption: Workflow for the comprehensive thermal analysis of 3-Methanesulfinylaniline hydrochloride.

Integrated Data Interpretation

The true power of this multi-technique approach lies in the integration of the data.

Data_Integration MP Melting Point Observation (e.g., 210-214 °C with charring) Conclusion Conclusion: The compound melts with decomposition. Melting Point: 212 °C (DSC onset). Thermal Stability Limit: ~215 °C. MP->Conclusion DSC DSC Thermogram Endotherm at 212 °C (onset) Broad Exotherm > 220 °C DSC->Conclusion TGA TGA Curve Mass loss begins at ~215 °C TGA->Conclusion

Caption: Logical integration of data from multiple thermal analysis techniques.

Conclusion and Forward Look

While direct experimental data for 3-Methanesulfinylaniline hydrochloride remains to be published, a robust framework for its thermal characterization can be established based on the behavior of its structural analogs. The proposed protocols for melting point determination, DSC, and TGA provide a comprehensive and self-validating approach to elucidating its thermal properties. The integration of these techniques will yield a detailed understanding of its melting behavior and thermal stability, which is critical for its handling, formulation, and development in any scientific or industrial application. It is our hope that this guide provides a clear and logical path forward for researchers working with this and other novel compounds.

References

Sources

Protocols & Analytical Methods

Method

Application Note: 3-Methanesulfinylaniline Hydrochloride as a Strategic Intermediate in Covalent USP7 and Nav1.8 Inhibitor Synthesis

Executive Summary 3-Methanesulfinylaniline hydrochloride (CAS: 861609-75-8; Free base CAS: 39082-89-8)[1] has emerged as a highly versatile building block in modern medicinal chemistry. Featuring an electron-withdrawing,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Methanesulfinylaniline hydrochloride (CAS: 861609-75-8; Free base CAS: 39082-89-8)[1] has emerged as a highly versatile building block in modern medicinal chemistry. Featuring an electron-withdrawing, polar hydrogen-bond accepting methanesulfinyl moiety, this intermediate is increasingly utilized to optimize the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of targeted therapeutics. This application note details the mechanistic rationale and validated synthetic protocols for incorporating 3-methanesulfinylaniline into two distinct drug classes: covalent irreversible inhibitors of the deubiquitinase USP7 (oncology) and bicyclic heterocyclic amides targeting Nav1.8 (pain management).

Chemical Profiling and Rationale in Drug Design

As a Senior Application Scientist, selecting the right functional group and salt form is critical for both synthetic success and biological efficacy. The inclusion of a meta-methanesulfinyl group on an aniline core serves multiple strategic purposes:

  • Physicochemical Tuning: Unlike highly lipophilic thioethers or overly polar sulfones, the sulfoxide (methanesulfinyl) provides an optimal balance. It improves aqueous solubility while maintaining sufficient membrane permeability for intracellular target engagement.

  • Target Anchoring: The oxygen atom of the sulfinyl group acts as a potent, directional hydrogen-bond acceptor. This is critical for anchoring inhibitors within the complex active sites of enzymes like USP7.

  • Salt Form Stability: Aniline free bases, particularly those with electron-withdrawing groups, are prone to oxidation and degradation during long-term benchtop storage. Utilizing the hydrochloride salt ensures long-term stability and consistent stoichiometric precision during synthesis.

  • Electronic Effects on Synthesis: The electron-withdrawing nature of the sulfinyl group reduces the nucleophilicity of the aniline nitrogen. This necessitates optimized, high-efficiency amide coupling conditions (e.g., highly reactive coupling agents like HATU and elevated temperatures) to achieve high yields.

Application in Oncology: Synthesis of Covalent USP7 Inhibitors

Biological Context & Mechanism of Action

Ubiquitin-Specific Protease 7 (USP7) is a deubiquitinating enzyme that plays a critical role in tumor survival and immune evasion. USP7 stabilizes HDM2 (an E3 ubiquitin ligase), which subsequently ubiquitinates and degrades the tumor suppressor p53. Furthermore, USP7 stabilizes Foxp3, a transcription factor essential for the suppressive function of Regulatory T cells (Tregs) in the tumor microenvironment.

Recent breakthroughs in covalent drug discovery have identified 3-methanesulfinylaniline derivatives as potent, irreversible inhibitors of USP7[2]. By coupling the aniline to a functionalized thiophene-2-carboxylic acid, a carboxamide is formed that covalently engages the USP7 active site. Inhibiting USP7 leads to p53-mediated apoptosis and Treg downregulation, promoting a robust anti-tumor immune response[3][4].

USP7_Pathway cluster_p53 p53 Tumor Suppressor Axis cluster_Treg Immune Modulation Axis USP7_Inhibitor USP7 Covalent Inhibitor (3-Methanesulfinylaniline derivative) USP7 USP7 (Deubiquitinase) USP7_Inhibitor->USP7 Covalently Inhibits HDM2 HDM2 (E3 Ligase) USP7_Inhibitor->HDM2 Leads to degradation Foxp3 Foxp3 Transcription Factor USP7_Inhibitor->Foxp3 Leads to degradation USP7->HDM2 Deubiquitinates (Stabilizes) USP7->Foxp3 Deubiquitinates (Stabilizes) p53 p53 (Tumor Suppressor) HDM2->p53 Ubiquitinates (Degrades) Apoptosis Cell Cycle Arrest & Apoptosis p53->Apoptosis Promotes Treg Regulatory T Cells (Tregs) Foxp3->Treg Maintains Suppressive Function ImmuneActivation Effector T Cell Activation Treg->ImmuneActivation Suppresses

Fig 1: USP7 inhibition pathway disrupting p53 degradation and Treg suppression in oncology.

Validated Experimental Protocol: Amide Coupling Workflow

The following self-validating protocol details the synthesis of 5-[(3,5-dichloropyridin-4-yl)sulfanyl]-N-(3-methanesulfinylphenyl)-4-nitrothiophene-2-carboxamide, a validated USP7 inhibitor intermediate[2].

Causality & Reagent Selection

Due to the deactivated nature of 3-methanesulfinylaniline, standard coupling agents (like EDCI alone) often result in sluggish kinetics. We utilize HATU because it generates a highly reactive HOAt ester. N,N-Diisopropylethylamine (DIPEA) is selected as a sterically hindered, non-nucleophilic base. It serves a dual purpose: it liberates the free aniline from its hydrochloride salt in situ and deprotonates the carboxylic acid without competing for the activated ester.

Step-by-Step Procedure
  • Preparation & Activation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 5-[(3,5-Dichloro-4-pyridinyl)sulfanyl]-4-nitrothiophene-2-carboxylic acid (1.0 equiv, 0.06 mmol) in anhydrous N,N-Dimethylformamide (DMF) to a 0.2 M concentration. Add HATU (1.2 equiv) followed by the dropwise addition of DIPEA (3.0 equiv).

    • Self-Validation Checkpoint: Stir the mixture at room temperature for 15 minutes. A slight color change indicates the successful formation of the active HOAt ester.

  • Coupling: Add 3-Methanesulfinylaniline hydrochloride (1.1 equiv) in one portion. Heat the reaction mixture to 50 °C.

    • Expert Insight: The elevated temperature is strictly required to overcome the steric and electronic deactivation caused by the meta-methanesulfinyl group.

  • Monitoring: Monitor reaction progress via LC-MS and TLC. Full conversion typically requires 12–16 hours.

  • Targeted Workup: Quench the reaction by diluting with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with:

    • Saturated aqueous NaHCO₃ (Removes acidic byproducts and residual HOAt).

    • Distilled water and Brine (Effectively partitions and removes the high-boiling DMF solvent).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography using a gradient of 50-70% EtOAc in Hexanes to afford the pure carboxamide[2][5].

AmideCoupling Start Carboxylic Acid Intermediate Activation Activation (HATU / DIPEA) Start->Activation Step 1 15 min, RT Coupling Amide Coupling (+ 3-Methanesulfinylaniline) Activation->Coupling Step 2 50°C, 12-16h Workup Aqueous Workup (EtOAc / NaHCO3 / Brine) Coupling->Workup Step 3 Quench & Wash Purification Flash Chromatography (50-70% EtOAc/Hexanes) Workup->Purification Step 4 Isolate Product Purified Amide Product Purification->Product Step 5 Validate

Fig 2: Step-by-step experimental workflow for the amide coupling of 3-methanesulfinylaniline.

Application in Pain Management: Nav1.8 Inhibitors

Beyond oncology, 3-Methanesulfinylaniline is utilized in the synthesis of bicyclic heterocyclic amides, which act as potent Nav1.8 voltage-gated sodium channel inhibitors for non-opioid pain management[5][6]. The coupling protocol is conceptually similar but often employs EDCI/HOBt in pyridine, requiring heating at 70 °C for 16 hours due to the highly sterically hindered nature of the bicyclic core acids.

Quantitative Data Summary

Application TargetReaction TypeReagents & SolventsTemp & TimeTypical YieldKey Analytical Metrics
USP7 Inhibitors (Oncology)Amide CouplingHATU, DIPEA, DMF50 °C, 12–16 h65–80%LC-MS [M+H]⁺, ¹H NMR (amide NH ~10 ppm)
Nav1.8 Inhibitors (Pain Management)Amide CouplingEDCI, HOBt, Pyridine70 °C, 16 h55–70%HPLC purity >95%, HRMS

References

  • Covalent irreversible inhibitors of USP7 as anti-cancer agents (US Patent 10,292,973 B2). Google Patents.
  • Bicyclic heterocyclic amide inhibitors of Nav1.8 for the treatment of pain (WO2023211990A1). Google Patents.
  • The resurgence of covalent drugs . Nature Reviews Drug Discovery (2011). Available at: [Link]

  • Stabilization of the Transcription Factor Foxp3 by the Deubiquitinase USP7 Increases Treg-Cell-Suppressive Capacity . Immunity (2013). Available at:[Link]

Sources

Application

Validated HPLC-UV Method for the Quantification of 3-Methanesulfinylaniline Hydrochloride: A Comprehensive Guide to ICH Q2(R2) Compliance

Scientific Rationale & Method Development 3-Methanesulfinylaniline hydrochloride (CAS: 861609-75-8) is a highly functionalized aromatic intermediate utilized in the synthesis of complex 1, including novel Na V 1.8 inhibi...

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Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Method Development

3-Methanesulfinylaniline hydrochloride (CAS: 861609-75-8) is a highly functionalized aromatic intermediate utilized in the synthesis of complex 1, including novel Na V 1.8 inhibitors and kinase modulators[1]. Accurate quantification of this compound is critical for controlling impurity profiles during downstream API manufacturing.

Developing a robust High-Performance Liquid Chromatography (HPLC) method for this analyte presents specific physicochemical challenges. The molecule contains a basic aniline moiety (pKa ~4.6) and a moderately polar methylsulfinyl group, and it is supplied as a hydrochloride salt[2].

As a Senior Application Scientist, I designed this method based on the following mechanistic principles:

  • Stationary Phase Selection: A high-density C18 bonded phase (e.g., Zorbax SB-C18) provides optimal hydrophobic retention for the aromatic ring while resisting hydrolytic cleavage at low pH[3].

  • Mobile Phase Causality: To mitigate peak tailing caused by secondary interactions between the basic aniline nitrogen and residual silanols on the silica support, an acidic modifier is required. Trifluoroacetic acid (TFA) at 0.1% (v/v) is employed in both the aqueous and organic mobile phases. TFA acts as a strong ion-pairing agent that masks silanol activity and buffers the system to a low pH (~2.0), ensuring the aniline remains fully protonated. This prevents the compound from existing in a mixed ionization state, which would otherwise lead to peak splitting[3].

  • Detection: The extended conjugation of the aniline ring provides strong UV chromophores. A detection wavelength of 254 nm ensures high sensitivity while avoiding the low-wavelength baseline noise typical of TFA-containing mobile phases[3].

Materials and Reagents

  • Reference Standard: 3-Methanesulfinylaniline hydrochloride (Purity ≥ 98.0%)[2].

  • Solvents: HPLC-grade Acetonitrile (MeCN) and Ultra-pure Water (18.2 MΩ·cm).

  • Modifiers: Trifluoroacetic acid (TFA), LC-MS or HPLC grade.

  • Diluent: Water:Acetonitrile (50:50, v/v). Causality: This ratio matches the polarity of the analyte for complete dissolution while preventing "solvent-shock" upon injection into a highly aqueous initial mobile phase, which could otherwise cause peak distortion.

Chromatographic Conditions & Instrumentation

The following parameters establish a self-validating system where system suitability criteria act as internal quality gates before any sample is analyzed.

Table 1: HPLC Instrument Parameters

ParameterSpecification
Column Zorbax SB-C18, 4.6 × 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Ultra-pure Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength UV at 254 nm

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BElution Rationale
0.0955High aqueous to retain polar sulfinyl group
12.0595Linear ramp to elute hydrophobic impurities
14.0595Column wash
14.1955Return to initial conditions
20.0955Re-equilibration

Preparation of Solutions & Workflow

Standardized sample preparation is critical for reproducible quantification. Sonication is employed to ensure the complete disruption of the crystalline lattice of the hydrochloride salt, guaranteeing absolute solubilization.

SamplePrep Weigh Weigh 10.0 mg Reference Standard Dissolve Dissolve in 50 mL Diluent (Water:MeCN) Weigh->Dissolve Sonicate Sonicate 5 mins to ensure dissolution Dissolve->Sonicate Dilute Dilute 5.0 mL to 10.0 mL (Final: 100 µg/mL) Sonicate->Dilute Filter Filter through 0.22 µm PTFE Syringe Filter Dilute->Filter Inject Inject 10 µL into HPLC System Filter->Inject

Workflow for the preparation and injection of 3-Methanesulfinylaniline HCl analytical samples.

Method Validation Protocol (ICH Q2(R2) Compliant)

This method has been rigorously validated according to the 4 to demonstrate that the analytical procedure is fit for its intended purpose[4].

System Suitability Testing (SST)

Prior to validation execution, SSTs verify instrument performance.

  • Tailing Factor (T): ≤ 1.5 (Confirms TFA is effectively masking silanols).

  • Theoretical Plates (N): ≥ 5000 (Confirms column efficiency).

  • %RSD of Peak Area (n=6): ≤ 2.0% (Confirms injector precision).

Specificity and Forced Degradation

Specificity ensures the unequivocal assessment of the analyte in the presence of potential degradants[4]. To prove the method is stability-indicating, the API is subjected to forced degradation. Peak purity is confirmed using a Photodiode Array (PDA) detector to ensure no co-elution occurs.

SpecificityWorkflow API 3-Methanesulfinylaniline HCl (Target Analyte) Acid Acid Hydrolysis (0.1N HCl, 60°C) API->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) API->Base Oxidation Oxidation (3% H2O2, RT) API->Oxidation Thermal Thermal (105°C, 24h) API->Thermal Photo Photolytic (UV/Vis Light) API->Photo HPLC HPLC-PDA Analysis (Peak Purity Assessment) Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Result Validated Specificity (No Co-elution) HPLC->Result

Forced degradation workflow to establish the stability-indicating specificity of the HPLC method.

Linearity and Range

The reportable range is confirmed by demonstrating acceptable response across varying concentrations[4]. Linearity was evaluated from 25% to 150% of the nominal target concentration (100 µg/mL).

Table 3: Linearity Validation Data Summary

ParameterResultAcceptance Criteria
Linear Range 25 - 150 µg/mL-
Correlation Coefficient (R²) 0.9998≥ 0.999
Y-Intercept Bias 1.2%≤ 5.0% of 100% response
Residual Sum of Squares 0.045Report value
Accuracy (Recovery)

Accuracy was assessed by spiking known quantities of 3-Methanesulfinylaniline hydrochloride into a blank matrix at three concentration levels in triplicate, following ICH guidelines for matrix enrichment[5].

Table 4: Accuracy / Matrix Recovery Data

Spike Level (%)Spiked Conc. (µg/mL)Recovered Conc. (µg/mL)Mean Recovery (%)%RSD (n=3)
50% 50.049.699.2%0.8%
100% 100.0100.4100.4%0.5%
150% 150.0148.999.3%0.7%
Precision

Precision validates the degree of scatter between a series of measurements[4]. It was evaluated at three levels: System Precision (replicate injections), Method Precision (replicate preparations), and Intermediate Precision (different day/analyst).

Table 5: Precision Validation Data

ParameterMean Peak Area%RSDAcceptance Criteria
System Precision (n=6) 1,245,6000.45%≤ 2.0%
Method Precision (n=6) 1,242,3500.82%≤ 2.0%
Intermediate Precision (n=12) 1,244,1001.10%≤ 2.0%
LOD, LOQ, and Robustness
  • Limit of Detection (LOD): 0.15 µg/mL (Calculated via 3.3 × σ/S).

  • Limit of Quantitation (LOQ): 0.45 µg/mL (Calculated via 10 × σ/S).

  • Robustness: Deliberate variations in flow rate (±0.1 mL/min), column temperature (±5°C), and mobile phase composition (±2% absolute) resulted in no significant changes to the system suitability criteria, proving the method's resilience in routine QC environments.

Conclusion

The developed reversed-phase HPLC-UV method for the quantification of 3-Methanesulfinylaniline hydrochloride is highly specific, linear, accurate, and precise. By leveraging the ion-pairing capabilities of TFA, the method successfully overcomes the chromatographic challenges associated with aniline derivatives. The comprehensive validation data confirms full compliance with ICH Q2(R2) standards, ensuring this protocol is a reliable, self-validating system for pharmaceutical development and quality control.

References

  • Validation of Analytical Procedures Q2(R2) - ICH , International Council for Harmonisation (ICH). Available at: [Link]

  • VALIDATION OF ANALYTICAL PROCEDURES Training Module 3: Practical Applications of ICH Q2(R2) Part A , International Council for Harmonisation (ICH). Available at: [Link]

  • WO2023211990A1 - Bicyclic heterocyclic amide inhibitors of na v1.8 for the treatment of pain, Google Patents.
  • Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 nAChRs , National Institutes of Health (PMC). Available at:[Link]

Sources

Method

NMR spectroscopy characterization of 3-Methanesulfinylaniline hydrochloride

[label="DataProcessing\n(FT, Phasing, #ApplicationNote:ComprehensiveNMRSpectroscopicCharacterizationof3-MethanesulfinylanilineHydrochlorideTargetAudience: Researchers, analyticalscientists, anddrugdevelopmentprofessional...

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Author: BenchChem Technical Support Team. Date: March 2026

[label="DataProcessing\n(FT, Phasing, #ApplicationNote:ComprehensiveNMRSpectroscopicCharacterizationof3-MethanesulfinylanilineHydrochlorideTargetAudience: Researchers, analyticalscientists, anddrugdevelopmentprofessionals.##1.Introduction&ChemicalContext3-Methanesulfinylanilinehydrochloride(CAS:861609-75-8)isahighlyfunctionalizedaromaticbuildingblockfrequentlyutilizedinthesynthesisofactivepharmaceuticalingredients(APIs).Structurally, itfeaturesananilinecore, amethanesulfinylgroup( −S(=O)CH3​ )atthemetaposition, andisstabilizedasahydrochloridesalt.AccuratestructuralcharacterizationviaNuclearMagneticResonance(NMR)spectroscopyisessentialforconfirmingitsmolecularidentity, assessingpurity, andvalidatingtheintegrityofthesaltform.Thisapplicationnoteprovidesaself-validating, field-provenprotocolforthe 1H and 13C NMRcharacterizationofthiscompound, detailingthecausalitybehindspecificexperimentalparametersandspectralinterpretations.##2.RationaleforExperimentalDesignAsaSeniorApplicationScientist, designinganNMRexperimentrequiresanticipatingthephysicalandelectronicpropertiesoftheanalyte:***SolventSelection(TheCausalityofDMSO- d6​ ):**Thehydrochloridesaltformimpartshighpolarity, renderingthecompoundlargelyinsolubleinstandardnon-polarNMRsolventslike CDCl3​ .While D2​O providesexcellentsolubility, thelabileprotonsoftheaniliniumion( −NH3+​ )wouldundergorapiddeuteriumexchangewiththesolvent, renderingtheminvisibleinthe 1H NMRspectrum.Dimethylsulfoxide- d6​ (DMSO- d6​ )istheoptimalchoice;itreadilydissolvesthepolarsaltandpreventsrapidprotonexchange, allowingthedirectobservationofthecritical −NH3+​ signal[1.7].

  • Temperature & Concentration: Operating at a standard 298 K with a concentration of 15-25 mM ensures optimal signal-to-noise (S/N) ratios while preventing concentration-dependent aggregation or excessive line broadening of the quadrupolar nitrogen-attached protons.

Experimental Workflow

The following diagram illustrates the logical progression from sample preparation to structural validation.

NMR_Workflow Start Sample Preparation (3-Methanesulfinylaniline HCl) Solvent Solvent Selection (DMSO-d6 + 0.03% TMS) Start->Solvent Dissolution Dissolution & Homogenization (10-15 mg in 0.6 mL) Solvent->Dissolution Acquisition NMR Data Acquisition (400/500 MHz, 298 K) Dissolution->Acquisition H1_NMR 1H NMR (zg30) Observe -NH3+ & -CH3 Acquisition->H1_NMR C13_NMR 13C NMR (zgpg30) Carbon Framework Acquisition->C13_NMR Processing Data Processing (FT, Phasing, Calibration) H1_NMR->Processing C13_NMR->Processing Analysis Structural Validation (Peak Assignment & Integration) Processing->Analysis

Figure 1: End-to-end NMR characterization workflow for 3-Methanesulfinylaniline HCl.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system. The inclusion of an internal standard and specific relaxation delays guarantees quantitative reliability.

Step 1: Sample Preparation
  • Weighing: Accurately weigh 10–15 mg of 3-Methanesulfinylaniline hydrochloride using a microbalance.

  • Dissolution: Add 0.6 mL of high-purity DMSO- d6​ containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal reference.

  • Homogenization: Sonicate the vial for 1–2 minutes at room temperature until the solution is completely clear, ensuring no micro-particulates remain that could distort magnetic field homogeneity.

  • Transfer: Transfer the solution into a high-quality 5 mm NMR tube, ensuring a solvent column height of at least 4 cm.

Step 2: 1H NMR Acquisition Parameters
  • Spectrometer: 400 MHz or 500 MHz standard NMR spectrometer.

  • Pulse Sequence: Standard 1D proton (zg30 or equivalent).

  • Relaxation Delay (D1): 2.0 seconds. Insight: A longer D1 is chosen to ensure complete longitudinal relaxation ( T1​ ) of the broad −NH3+​ signal, ensuring accurate integration.

  • Number of Scans (NS): 16 to 32.

  • Spectral Width (SW): 15 ppm (to safely capture the downfield −NH3+​ peak at >10 ppm).

Step 3: 13C NMR Acquisition Parameters
  • Pulse Sequence: Proton-decoupled 13C (zgpg30 or equivalent).

  • Relaxation Delay (D1): 2.5–3.0 seconds. Insight: Quaternary carbons (C1 and C3 on the aromatic ring) lack attached protons, resulting in longer T1​ relaxation times. A longer D1 prevents signal saturation.

  • Number of Scans (NS): 512 to 1024 (compensating for the 1.1% natural abundance of 13C ).

Step 4: Data Processing & Calibration
  • Window Functions: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz for 1H and 1.0 Hz for 13C prior to Fourier Transformation (FT) to optimize S/N without sacrificing resolution.

  • Phase & Baseline Correction: Perform manual zero-order and first-order phase corrections. Apply a polynomial baseline correction.

  • Calibration: Calibrate the chemical shift axis using the internal TMS peak at δ 0.00 ppm. Alternatively, use the residual DMSO pentet at δ 2.50 ppm ( 1H ) and septet at δ 39.52 ppm ( 13C ).

Expected NMR Data & Mechanistic Interpretation

The structural assignment relies heavily on understanding the electronic effects of the substituents. The tables below summarize the expected spectral data.

Table 1: Expected 1H NMR Assignments (DMSO- d6​ , 400 MHz)
Chemical Shift ( δ , ppm)MultiplicityIntegrationAssignmentMechanistic Rationale
~2.80 Singlet (s)3H −S(=O)CH3​ The methyl protons are strongly deshielded by the magnetic anisotropy and localized electric field of the adjacent S=O bond[1][2].
~7.50 – 8.00 Multiplets (m)4HAromatic Protons (H2, H4, H5, H6)The aromatic ring is flanked by two strongly electron-withdrawing groups ( −NH3+​ and −S(=O)CH3​ ), pushing all aromatic signals downfield compared to a standard aniline[3].
~10.00 – 10.50 Broad Singlet (br s)3H −NH3+​ (Anilinium)The broadness is caused by quadrupolar relaxation of the 14N nucleus and intermediate proton exchange rates. The integration of 3H confirms the complete protonation of the amine, validating the HCl salt form[4][3].
Table 2: Expected 13C NMR Assignments (DMSO- d6​ , 100 MHz)
Chemical Shift ( δ , ppm)TypeAssignmentStructural Note
~43.0 Primary ( CH3​ ) −S(=O)CH3​ Characteristic shift for a methyl group attached to a sulfinyl center.
~120.0 – 145.0 Aromatic (C, CH)C1 to C6Six distinct carbon signals will be observed due to the meta-substitution pattern breaking molecular symmetry. C1 and C3 will exhibit lower intensities due to the lack of Nuclear Overhauser Effect (NOE) enhancement.

Authoritative Insights on Chemical Shifts

1. The Anisotropy of the Sulfoxide Bond: Unlike thioethers (sulfides) where the methyl group typically resonates around 2.1–2.4 ppm, the sulfoxide group in 3-Methanesulfinylaniline possesses a strong dipole moment. The magnetic anisotropy of the S=O double bond creates a deshielding cone that significantly impacts the adjacent methyl protons, pushing their chemical shift to approximately 2.8 ppm[1]. This shift is a highly reliable diagnostic marker for distinguishing the sulfoxide oxidation state from potential sulfide impurities or over-oxidized sulfone byproducts (which typically appear >3.0 ppm)[2].

2. Validation of the Hydrochloride Salt: In a free base aniline, the −NH2​ group acts as a strong electron-donating group via resonance, shielding the ortho and para aromatic protons, and the −NH2​ protons themselves typically resonate upfield around 5.0–5.5 ppm. Upon salt formation, the nitrogen lone pair is protonated. The resulting −NH3+​ group becomes a potent electron-withdrawing group via inductive effects. This causes a dramatic downfield shift of the aromatic protons and pushes the exchangeable amine protons past 10.0 ppm[4][3]. Observing this >10.0 ppm broad singlet is the definitive, self-validating proof that the compound is intact as the hydrochloride salt.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Methanesulfinylaniline Hydrochloride

Welcome to the technical support guide for the synthesis of 3-Methanesulfinylaniline hydrochloride. This resource is designed for researchers, chemists, and process development scientists to navigate the nuances of this...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 3-Methanesulfinylaniline hydrochloride. This resource is designed for researchers, chemists, and process development scientists to navigate the nuances of this synthesis, improve reaction yields, and troubleshoot common experimental challenges. As your Senior Application Scientist, I have structured this guide to provide not just protocols, but a deeper understanding of the reaction's principles to empower your research.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient synthetic route to 3-Methanesulfinylaniline?

The most prevalent and direct method for synthesizing 3-Methanesulfinylaniline is the selective oxidation of the corresponding thioether, 3-(methylthio)aniline.[1] This route is favored due to the ready availability of the starting material and the straightforward nature of thioether oxidation. The primary challenge lies in achieving high selectivity for the sulfoxide product without over-oxidation to the sulfone.

Q2: Why is controlling selectivity in the oxidation step so critical?

Controlling selectivity is paramount because the sulfoxide is merely an intermediate oxidation state between the sulfide (thioether) and the sulfone. The desired product, 3-Methanesulfinylaniline (a sulfoxide), can be easily over-oxidized to the undesired 3-Methanesulfonylaniline (a sulfone) under harsh conditions or with excess oxidant.[1][2] Once formed, the sulfone is a stable byproduct that is often difficult to separate from the sulfoxide due to similar polarities, complicating purification and reducing the overall yield of the target molecule.

Q3: Which oxidizing agents are recommended for this selective oxidation, and what are the trade-offs?

Several oxidizing agents can be employed, each with distinct advantages and disadvantages. The choice often depends on factors like cost, safety, reaction conditions, and selectivity.

Oxidizing AgentTypical ConditionsAdvantagesDisadvantages & Mitigation
Hydrogen Peroxide (H₂O₂) Acetic acid or other protic solvents, often with a metal catalyst (e.g., Mo, Ce).[3]Inexpensive, environmentally benign (byproduct is water), readily available.Can be slow without a catalyst; risk of over-oxidation if not controlled. Mitigation: Use of a catalyst, careful temperature control, and slow, stoichiometric addition of H₂O₂.[1]
m-CPBA Chlorinated solvents (e.g., DCM, chloroform) at low temperatures (0 °C to RT).Highly effective, generally good selectivity at low temperatures.Can be expensive, potentially explosive in pure form (often sold wetted), byproduct (m-CBA) must be removed.
Sodium Periodate (NaIO₄) Aqueous solvent systems (e.g., methanol/water).Good selectivity, mild conditions.Generates insoluble byproducts that must be filtered, stoichiometric reagent.
Visible Light / O₂ (Air) Often requires a photocatalyst (e.g., Eosin Y) or is conducted in specific solvents.[4][5]"Green" chemistry approach, uses mild and inexpensive reagents (air).May require specialized equipment (photoreactor), reaction times can be longer.
Q4: Why is the final product isolated as a hydrochloride salt?

The free base of 3-Methanesulfinylaniline, like many anilines, can be susceptible to atmospheric oxidation and degradation, potentially leading to discoloration and impurity formation.[6][7] Converting the basic aniline group to its hydrochloride salt serves several key purposes:

  • Enhanced Stability: The salt form is generally more stable and less prone to air oxidation, improving shelf-life.

  • Improved Handling: The hydrochloride salt is typically a crystalline solid, which is easier to handle, weigh, and purify than the free base, which may be an oil or low-melting solid.[8]

  • Facilitated Purification: The formation of the salt provides an excellent method for purification. The product can be precipitated from an organic solution by the addition of HCl (e.g., HCl in ether or isopropanol), leaving many non-basic impurities behind in the solution.[8]

Q5: How can I monitor the reaction's progress effectively?

Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. A typical mobile phase would be a mixture of ethyl acetate and hexanes.

  • Starting Material (3-(methylthio)aniline): Will have the highest Rf value (least polar).

  • Product (3-Methanesulfinylaniline): Will have an intermediate Rf value.

  • Byproduct (3-Methanesulfonylaniline): Will have the lowest Rf value (most polar).

Visualization can be achieved using a UV lamp (254 nm) and/or a potassium permanganate stain, which is highly effective for visualizing oxidizable species like sulfides and sulfoxides. The reaction is considered complete when the starting material spot has been fully consumed.[9]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Problem: My reaction yield is significantly lower than expected or has failed completely.

Possible Cause 1: Ineffective Oxidizing Agent

  • Explanation: The oxidizing agent may have degraded during storage. Hydrogen peroxide, for instance, slowly decomposes over time.

  • Solution: Use a fresh bottle of the oxidizing agent or titrate it to determine its active concentration before use.[9] Ensure proper storage conditions (e.g., refrigeration for H₂O₂).

Possible Cause 2: Incomplete Reaction

  • Explanation: The reaction may not have been allowed to run to completion. This can be due to insufficient reaction time, a temperature that is too low, or poor mixing.

  • Solution: Monitor the reaction closely by TLC until the starting material is no longer visible. If the reaction stalls, a gentle increase in temperature may be required. Ensure vigorous stirring, especially in heterogeneous mixtures.

Possible Cause 3: Incorrect Stoichiometry

  • Explanation: Using too little oxidant will result in an incomplete reaction. Conversely, using a large excess of a powerful oxidant can lead to product degradation or significant over-oxidation, both of which lower the yield of the desired product.

  • Solution: Carefully calculate and measure the stoichiometry of your reagents. For selective sulfoxide formation, it is often best to use 1.0 to 1.1 equivalents of the oxidant. A slow, controlled addition of the oxidant to the sulfide solution is highly recommended to maintain control and minimize side reactions.[1]

Possible Cause 4: Product Loss During Workup

  • Explanation: The sulfoxide product has moderate polarity and some water solubility. Aggressive or repeated aqueous washes can lead to significant product loss into the aqueous layers.

  • Solution: Minimize the volume and number of aqueous washes. If product loss is suspected, back-extract the combined aqueous layers with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to recover any dissolved product.

Low_Yield_Troubleshooting start Low or No Yield Observed check_oxidant Is the oxidizing agent fresh and verified? start->check_oxidant check_tlc Does TLC show unreacted starting material? check_oxidant->check_tlc Yes sol_oxidant Solution: Use fresh/titrated oxidant. check_oxidant->sol_oxidant No check_stoichiometry Was stoichiometry precisely 1.0-1.1 eq. of oxidant? check_tlc->check_stoichiometry No sol_time_temp Solution: Increase reaction time or temperature. Ensure efficient stirring. check_tlc->sol_time_temp Yes check_workup Was the product potentially lost during workup? check_stoichiometry->check_workup Yes sol_stoichiometry Solution: Re-run with precise stoichiometry. Use slow addition of oxidant. check_stoichiometry->sol_stoichiometry No sol_workup Solution: Minimize aqueous washes. Back-extract aqueous layers. check_workup->sol_workup Yes

Caption: Troubleshooting decision tree for low reaction yield.
Problem: My final product is contaminated with the sulfone byproduct.

Possible Cause 1: Over-oxidation

  • Explanation: This is the most common cause. The reaction temperature may have been too high, or too much oxidant was used. The rate of oxidation from sulfoxide to sulfone can be highly temperature-dependent.

  • Solution:

    • Temperature Control: Maintain a low temperature throughout the reaction. For potent oxidants like m-CPBA, run the reaction at 0 °C or even lower.

    • Stoichiometric Control: Do not use more than 1.1 equivalents of the oxidant. Add the oxidant slowly and portion-wise to the reaction mixture to avoid localized areas of high concentration.[1]

    • Monitor Carefully: Stop the reaction as soon as TLC indicates the full consumption of the starting thioether.

Possible Cause 2: Choice of Oxidant

  • Explanation: Some oxidants are "harsher" than others and are more prone to causing over-oxidation.

  • Solution: If over-oxidation is a persistent issue, switch to a milder or more selective catalytic system. For example, using H₂O₂ with a selective catalyst may offer better control than a stoichiometric amount of a more powerful peroxy acid.[3][10]

Purification Strategy: If sulfone contamination is present, it can be challenging to remove. Flash column chromatography is the most effective method. Since the sulfone is more polar than the sulfoxide, it will elute later from the column.[9]

Problem: I am having difficulty purifying the product by recrystallization.

Possible Cause 1: Oily Product

  • Explanation: The presence of impurities, residual solvent, or even the sulfone byproduct can inhibit crystallization, causing the product to "oil out." The free base of the product may also be an oil at room temperature.

  • Solution:

    • Ensure Purity: First, attempt to purify the crude material by flash chromatography to remove impurities.

    • Convert to Hydrochloride Salt: The hydrochloride salt typically has a much higher melting point and better crystallinity. Dissolve the purified free base in a suitable solvent (like diethyl ether or ethyl acetate) and add a solution of HCl in an anhydrous solvent (e.g., HCl in ether or 2-propanol) dropwise until precipitation is complete.

Possible Cause 2: Incorrect Crystallization Solvent System

  • Explanation: The choice of solvent is critical for successful recrystallization. The ideal solvent should dissolve the product when hot but not when cold.

  • Solution: For the hydrochloride salt, a common and effective solvent system is a mixture of a polar solvent in which it is soluble (like ethanol or methanol) and a non-polar co-solvent in which it is insoluble (like diethyl ether or hexanes).[8] Dissolve the salt in a minimal amount of hot ethanol, then slowly add ether until the solution becomes faintly cloudy. Allow it to cool slowly to promote the growth of well-defined crystals.

Experimental Protocols

Protocol 1: Synthesis of 3-Methanesulfinylaniline via H₂O₂ Oxidation

This protocol describes a representative lab-scale synthesis.

Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Oxidation cluster_2 Workup & Isolation cluster_3 Salt Formation A 1. Dissolve 3-(methylthio)aniline in acetic acid in a flask. B 2. Cool the mixture to 0-5 °C in an ice bath. A->B C 3. Add H₂O₂ (30 wt. %) dropwise over 30-60 min. B->C D 4. Stir at 0-5 °C for 2-4 hours. Monitor by TLC. C->D E 5. Quench excess H₂O₂ with aq. Na₂SO₃ solution. D->E F 6. Neutralize with aq. NaHCO₃ and extract with Ethyl Acetate. E->F G 7. Dry organic layer (Na₂SO₄), filter, and concentrate. F->G H 8. Purify crude free base via column chromatography. G->H I 9. Dissolve purified oil in Ether. H->I J 10. Add 2M HCl in Ether dropwise to precipitate the product. I->J K 11. Filter, wash with cold Ether, and dry under vacuum. J->K

Caption: General experimental workflow for the synthesis and purification.

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-(methylthio)aniline (1.0 eq) in glacial acetic acid.

  • Cool the flask in an ice-water bath to 0-5 °C.

  • Slowly add hydrogen peroxide (30 wt. % in H₂O, 1.05 eq) dropwise via an addition funnel, ensuring the internal temperature does not exceed 10 °C.

  • Stir the reaction mixture at 0-5 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium sulfite until a test with peroxide strips indicates no remaining oxidant.

  • Carefully neutralize the mixture by adding saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Extract the product into ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-Methanesulfinylaniline free base.

Protocol 2: Purification via Hydrochloride Salt Formation
  • Purify the crude free base from Protocol 1 using flash column chromatography (eluent: Hexane/Ethyl Acetate gradient).

  • Dissolve the purified, oily product in a minimal amount of anhydrous diethyl ether.

  • While stirring, slowly add a 2.0 M solution of HCl in diethyl ether dropwise. A white precipitate will form immediately.

  • Continue adding the HCl solution until no further precipitation is observed.

  • Stir the resulting slurry for 30 minutes at room temperature.

  • Collect the solid product by vacuum filtration, wash the filter cake with a small amount of cold diethyl ether, and dry under high vacuum to obtain 3-Methanesulfinylaniline hydrochloride as a white to off-white solid.[8]

Reaction Mechanism Overview

The core of the synthesis is the nucleophilic attack of the sulfur atom on the oxidant, followed by proton transfer steps to yield the sulfoxide. Over-oxidation follows a similar pathway, starting from the sulfoxide.

Reaction_Mechanism Sulfide 3-(Methylthio)aniline (Sulfide) Sulfoxide 3-Methanesulfinylaniline (Desired Sulfoxide) Sulfide->Sulfoxide Selective Oxidation (k1, controlled) Oxidant [O] (e.g., H₂O₂) Oxidant->Sulfide Oxidant->Sulfoxide Sulfone 3-Methanesulfonylaniline (Sulfone Byproduct) Sulfoxide->Sulfone Over-oxidation (k2, often faster) note Key to high yield: Ensure reaction rate k1 >> k2 by controlling temperature and oxidant stoichiometry.

Caption: Simplified reaction pathway showing desired oxidation and side reaction.
References
  • Royal Society of Chemistry. (n.d.). Highly efficient oxidation of various thioethers catalyzed by organic ligand-modified polyoxomolybdates. Inorganic Chemistry Frontiers. Retrieved from [Link]

  • ResearchGate. (2019, August 17). Scaled‐up, selective and green synthesis of sulfoxides under mild conditions using (Ce III ‐Mo VI )O x /aniline hybrid rods as an efficient catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). Visible-light-activated selective synthesis of sulfoxides via thiol-ene/oxidation reaction cascade | Request PDF. Retrieved from [Link]

  • Organic Syntheses. (2009). ENANTIOSELECTIVE OXIDATION OF AN ALKYL ARYL SULFIDE: SYNTHESIS OF (S)-(-)-METHYL P-BROMOPHENYL SULFOXIDE. Org. Synth. 2009, 86, 121. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Retrieved from [Link]

  • Aztec Biotech. (n.d.). 3-(Methylthio) aniline. Retrieved from [Link]

  • PubMed. (2026, February 5). Photooxidation of Thioethers to Sulfoxides and the Self-Initiating Mechanism Evidenced by DFT Calculations. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2024, September 2). Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026, March 4). Sulfide Oxidation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discrimination of Methionine Sulfoxide and Sulfone by Human Neutrophil Elastase. PMC. Retrieved from [Link]

  • ChemRxiv. (n.d.). Iodine(III)-Mediated Oxidation of Anilines to Construct Dibenzazepines. Retrieved from [Link]

  • MDPI. (2025, July 16). 3-Methyl-2-((methylthio)methyl)but-2-enal. Retrieved from [Link]

  • OSTI.GOV. (1985, October 1). Oxidation of methyl-substituted anilines in HSO/sub 3/F (Journal Article). Retrieved from [Link]

  • ResearchGate. (2014, December 12). How do I remove aniline from the reaction mixture?. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, September 2). Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). CN103319381B - Preparation method of high-purity fine sulfanilamide.
  • European Patent Office. (2019, September 18). METHOD FOR PURIFYING WASTE HYDROCHLORIC ACID - EP 3539636 A1. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation and synthesizing method of 3-aminoaniline hydrochloride.
  • Sciencemadness Discussion Board. (2007, September 15). Methylamine Purification. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 3-Methanesulfinylaniline Hydrochloride Precipitation in Cell Culture Media

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and preventing the precipitation of 3-Methanesulfinylaniline hydrochloride in cell culture...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and preventing the precipitation of 3-Methanesulfinylaniline hydrochloride in cell culture media. By understanding the underlying chemical principles and following best practices, you can ensure the accurate and reproducible results of your in-vitro experiments.

Frequently Asked Questions (FAQs)

Q1: My 3-Methanesulfinylaniline hydrochloride precipitated immediately after I added it to my cell culture medium. What happened?

Immediate precipitation upon addition to aqueous media is a common issue for many small molecule compounds, particularly those prepared as concentrated stock solutions in organic solvents like DMSO.[1] This phenomenon, often termed "solvent shock," occurs when the compound, highly soluble in the organic solvent, is rapidly introduced into the aqueous environment of the cell culture medium, causing it to crash out of solution.[2]

Several factors can contribute to this:

  • Low Aqueous Solubility: The intrinsic solubility of 3-Methanesulfinylaniline hydrochloride in the aqueous, salt-containing environment of cell culture media may be limited.[2][3]

  • High Stock Concentration: Using a highly concentrated stock solution can lead to localized supersaturation when added to the media, exceeding the compound's solubility limit and causing it to precipitate.[2]

  • Rapid Dilution: Adding the stock solution too quickly without adequate mixing can create pockets of high compound concentration, leading to precipitation before it has a chance to disperse.

Q2: I prepared my working solution of 3-Methanesulfinylaniline hydrochloride, and it was clear. However, after some time in the incubator, I observed precipitation. Why did this happen?

Delayed precipitation is often a result of changes in the solution's physicochemical properties over time, influenced by the incubator's environment.[1] Key factors include:

  • Temperature Changes: Cell culture media is typically warmed to 37°C before use. While this can initially increase the solubility of some compounds, subsequent cooling or temperature fluctuations can cause the compound to fall out of solution.[1][4]

  • pH Shifts: The pH of cell culture media is carefully maintained by a buffering system, usually a bicarbonate-based system in conjunction with a controlled CO2 environment (typically 5%).[5] Changes in CO2 levels or metabolic activity of the cells can alter the media's pH, which in turn can affect the solubility of pH-sensitive compounds.[2][6] For a hydrochloride salt, an increase in pH towards a more basic environment can decrease its solubility.[7]

  • Media Component Interactions: Over time, the compound may interact with components in the media, such as salts, amino acids, or proteins from fetal bovine serum (FBS), leading to the formation of less soluble complexes.[2][8]

  • Evaporation: If the culture vessel is not properly sealed, evaporation of water from the media can occur, increasing the concentration of all solutes, including the compound, potentially exceeding its solubility limit.[4][9]

Q3: How does the composition of my cell culture medium affect the solubility of 3-Methanesulfinylaniline hydrochloride?

Cell culture media are complex mixtures of inorganic salts, amino acids, vitamins, a carbon source like glucose, and often a buffering system and serum.[5][10][11][12] Each of these components can influence the solubility of a small molecule:

  • Inorganic Salts: The presence of various salts (e.g., NaCl, KCl, CaCl2) affects the ionic strength of the medium, which can impact the solubility of other solutes.[10][13] High salt concentrations can sometimes lead to a "salting-out" effect, reducing the solubility of organic compounds.

  • pH and Buffering System: The pH of the medium is critical.[5] As a hydrochloride salt, 3-Methanesulfinylaniline hydrochloride is expected to be more soluble in acidic conditions.[7] The buffering system (e.g., sodium bicarbonate, HEPES) helps maintain a stable pH, but its capacity can be exceeded.[5]

  • Serum (e.g., Fetal Bovine Serum - FBS): Serum contains a high concentration of proteins, with albumin being the most abundant.[12] Many small molecules can bind to albumin and other serum proteins.[14][15] This binding can effectively increase the compound's apparent solubility in the media by keeping it in the solution phase.[1][16] Therefore, the percentage of serum in your media can significantly impact the solubility of 3-Methanesulfinylaniline hydrochloride.

Troubleshooting and Prevention Strategies

To avoid precipitation, a systematic approach that addresses both the preparation of the compound and the conditions of the cell culture experiment is essential.

Proactive Measures to Prevent Precipitation

1. Proper Stock Solution Preparation:

  • Solvent Selection: While DMSO is a common solvent for many organic compounds, it's crucial to ensure it is of high purity and anhydrous. Water contamination in DMSO can reduce its solvating power for some compounds.

  • Concentration Optimization: Prepare a stock solution at a concentration that allows for accurate dilution while minimizing the final concentration of the organic solvent in the cell culture medium (typically ≤ 0.5%, and ideally ≤ 0.1%).[3]

  • Complete Dissolution: Ensure the compound is fully dissolved in the stock solution. Gentle warming (to 37°C) and vortexing or sonication can aid in dissolution.[17] Always visually inspect the stock solution for any undissolved particles before use.

  • Storage: Aliquot stock solutions into single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles, which can lead to compound degradation or precipitation.[3]

2. Optimized Working Solution Preparation:

  • Pre-warm the Media: Always pre-warm the cell culture medium to 37°C before adding the compound stock solution.[1]

  • Stepwise Dilution: To avoid "solvent shock," perform a serial dilution.[2] First, dilute the stock solution into a small volume of pre-warmed media, mix thoroughly by vortexing or pipetting, and then add this intermediate dilution to the final volume of media.[1]

  • Continuous Agitation: When adding the stock solution to the media, gently swirl the media to ensure rapid and uniform dispersion of the compound.[17]

3. Media and Experimental Condition Considerations:

  • Serum Concentration: If your experimental design allows, consider using a higher percentage of serum (e.g., 10% FBS) to enhance the solubility of the compound through protein binding.[1]

  • pH Monitoring: Ensure the pH of your cell culture medium is stable and within the optimal range (typically 7.2-7.4) before and during the experiment.[1]

  • Control Evaporation: Use appropriate cell culture flasks or plates with secure caps or lids to minimize evaporation, especially during long-term experiments.[4]

Reactive Troubleshooting for Existing Precipitation

If you have already observed precipitation, the following steps can help you identify the cause and remedy the situation:

  • Visual Inspection: Examine the precipitate under a microscope. Crystalline or amorphous precipitates are likely the compound itself, while cloudy or filamentous material could indicate microbial contamination.[8]

  • Solubility Test: Perform a simple solubility test in your specific cell culture medium. Prepare a serial dilution of your compound to determine the maximum soluble concentration under your experimental conditions.

  • Re-dissolving Precipitate: If precipitation is observed in a stock solution vial, gentle warming to 37°C and vortexing or sonication may help to re-dissolve the compound.[17] If it does not re-dissolve, it is best to prepare a fresh stock solution.[3]

Experimental Protocols

Protocol 1: Preparation of 3-Methanesulfinylaniline Hydrochloride Stock Solution
  • Weigh the required amount of 3-Methanesulfinylaniline hydrochloride powder in a sterile, conical tube.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • To facilitate dissolution, gently warm the tube to 37°C and vortex thoroughly. If necessary, sonicate for a few minutes until the solution is clear.[17]

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquot the stock solution into sterile, single-use microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Solution in Cell Culture Medium
  • Pre-warm the required volume of complete cell culture medium (containing serum, if applicable) to 37°C in a water bath.

  • Thaw an aliquot of the 3-Methanesulfinylaniline hydrochloride stock solution at room temperature.

  • Perform a serial dilution. For example, to prepare a 10 µM working solution from a 10 mM stock, first, dilute the stock 1:10 in pre-warmed media to create a 1 mM intermediate solution. Mix well.

  • Then, dilute the 1 mM intermediate solution 1:100 into the final volume of pre-warmed cell culture medium.

  • While adding the intermediate solution, gently swirl the final volume of media to ensure rapid and even distribution.

  • Use the freshly prepared working solution for your experiment immediately.

Data Presentation

Table 1: Factors Influencing 3-Methanesulfinylaniline Hydrochloride Solubility in Cell Culture Media

FactorPotential Impact on SolubilityRecommended Action
pH Hydrochloride salts are generally more soluble at a lower pH.[7] A rise in media pH can decrease solubility.Maintain a stable media pH (7.2-7.4) and monitor CO2 levels in the incubator.
Temperature Increased temperature can enhance solubility, but fluctuations can cause precipitation.[4]Pre-warm media to 37°C. Avoid repeated temperature changes.
Serum Concentration Serum proteins, like albumin, can bind to the compound, increasing its apparent solubility.[1][16]Use a consistent and, if possible, higher serum concentration.
Solvent Concentration High final concentrations of organic solvents (e.g., DMSO) can be toxic to cells and may not be necessary to maintain solubility at working concentrations.Keep the final DMSO concentration as low as possible (ideally ≤ 0.1%).[3]
"Solvent Shock" Rapid dilution of a concentrated stock in an aqueous solution can cause immediate precipitation.[2]Employ a stepwise dilution method.[1]
Evaporation Loss of water from the media increases the concentration of all solutes, potentially leading to precipitation.[9]Ensure culture vessels are properly sealed to prevent evaporation.

Visualizations

Troubleshooting_Workflow start Precipitation Observed stock_check Check Stock Solution start->stock_check media_prep Review Media Preparation Protocol start->media_prep incubation Evaluate Incubation Conditions start->incubation stock_clear Stock is Clear stock_check->stock_clear dilution_method Optimize Dilution Method (Stepwise Dilution) media_prep->dilution_method serum_conc Adjust Serum Concentration media_prep->serum_conc ph_check Verify Media pH incubation->ph_check temp_control Ensure Stable Temperature incubation->temp_control evaporation_control Prevent Evaporation incubation->evaporation_control stock_clear->media_prep Yes re_dissolve Attempt to Re-dissolve (Warm, Vortex/Sonicate) stock_clear->re_dissolve No fresh_stock Prepare Fresh Stock Solution re_dissolve->fresh_stock

Caption: Troubleshooting workflow for 3-Methanesulfinylaniline hydrochloride precipitation.

Solubility_Factors cluster_chemical Chemical Properties cluster_media Media Components cluster_environmental Environmental Factors compound 3-Methanesulfinylaniline Hydrochloride pka pKa compound->pka logp LogP (Lipophilicity) compound->logp ph pH compound->ph serum Serum Proteins compound->serum salts Inorganic Salts compound->salts temp Temperature compound->temp solvent Solvent System (% DMSO) compound->solvent time Incubation Time compound->time

Caption: Key factors influencing compound solubility in cell culture.

References

  • Bitesize Bio. (2022, November 7). Cell Culture Medium: 6 Critical Components to Include. [Link]

  • Cytion. Basic Constituents of Media. [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1). [Link]

  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions. (2024, April 9). [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. [Link]

  • PH and Solvent Effect on Drug Solubility. [Link]

  • BioDuro. Webinar: Optimizing Formulation Strategies for Poorly Soluble Compounds: Insights into Bioavailability Enhancement and Accelerated Development. [Link]

  • Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. [Link]

  • Luoyang FuDau Biotechnology Co., Ltd. (2022, August 31). Analysis of the Causes of Precipitation in Cell Culture Flasks - Concentration and Calcium Salts. [Link]

  • PMC. (2019, December 17). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. [Link]

  • Ascendia Pharmaceutical Solutions. (1970, January 1). 4 Factors Affecting Solubility of Drugs. [Link]

  • ResearchGate. (2022, January 4). How do you dissolve chemicals in the culture medium?. [Link]

  • Ovid. Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. [Link]

  • Creative Biolabs. Plasma Protein Binding. [Link]

  • In Vitro High-throughput Drug Precipitation Methods for Oral Formulations. (2012, June 25). [Link]

  • Salt formation to improve drug solubility. [Link]

  • Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations. [Link]

  • Patsnap Synapse. (2024, January 1). How does pH affect drug delivery?. [Link]

  • SciELO. Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. [Link]

  • Emulate Organ-Chips. Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. [Link]

  • PMC. Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. [Link]

  • ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture?. [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]

  • ACS Publications. (2016, August 17). In Vivo Precipitation of Poorly Soluble Drugs from Lipid-Based Drug Delivery Systems | Molecular Pharmaceutics. [Link]

  • (PDF) Physicochemical Properties and Solubility of Hydrochloride Mucolytic Agents. [Link]

  • ResearchGate. In vitro methods to assess drug precipitation. [Link]

  • J-Stage. A Comparison of Solubility Characteristics of Free Bases and Hydrochloride Salts of Tetracycline Antibiotics in Hydrochloric Acid Solutions. [Link]

  • PubMed. (2009, April 15). [Study on binding of drug to serum protein]. [Link]

  • PubChem. 3-Chloro-2-methylaniline. [Link]

  • Gyan Sanchay. (2008, May 10). Plasma Protein Binding in Drug Discovery and Development. [Link]

  • Protein binding Chapter 10. [Link]

  • PubChem. 3-Chloro-4-methylaniline hydrochloride. [Link]

  • Deranged Physiology. (2023, December 18). Protein binding of drugs. [Link]

  • PubChem. Methylamine hydrochloride. [Link]

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Troubleshooting

Technical Support Center: Stabilization of 3-Methanesulfinylaniline Hydrochloride in Aqueous Media

Welcome to the Application Science troubleshooting portal for 3-Methanesulfinylaniline hydrochloride . This bifunctional molecule presents unique stability challenges in aqueous environments due to the presence of two hi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science troubleshooting portal for 3-Methanesulfinylaniline hydrochloride . This bifunctional molecule presents unique stability challenges in aqueous environments due to the presence of two highly reactive centers: an electron-rich aniline ring and an oxidizable methanesulfinyl group.

This guide is engineered for researchers and drug development professionals to understand the mechanistic causes of degradation and implement self-validating protocols to ensure absolute reagent integrity.

Mechanistic Overview of Aqueous Degradation

To prevent oxidation, we must first understand the causality of the degradation. 3-Methanesulfinylaniline hydrochloride undergoes oxidation via two distinct, competing pathways when solubilized in water:

  • Sulfoxide Over-Oxidation: The methanesulfinyl group (-S(=O)CH3) is a nucleophilic center. In the presence of dissolved oxygen, reactive oxygen species (ROS), or trace transition metals, it undergoes further oxidation to form a stable sulfone (-SO2CH3)1[1].

  • Amine One-Electron Oxidation: The aniline moiety is highly susceptible to one-electron transfer reactions, forming reactive radical cations that rapidly degrade into nitroso compounds, azo-dimers, or polyaniline oligomers 2[2]. This pathway is strictly pH-dependent.

OxidationMechanisms Compound 3-Methanesulfinylaniline HCl (Aqueous Solution) O2 Dissolved O2 & Peroxides Compound->O2 Metals Trace Metals (Fe, Cu) Compound->Metals Alkaline Alkaline pH Shift (> pH 4) Compound->Alkaline Sulfone Sulfoxide Oxidation (Forms Sulfone) O2->Sulfone Oxidizes -S(=O)- AmineDeg Amine Oxidation (Forms Nitroso/Polymers) O2->AmineDeg Oxidizes -NH2 Metals->Sulfone Catalyzes ROS Alkaline->AmineDeg Deprotonates -NH3+ Degas Degassing (Ar/N2) Degas->O2 Blocks Chelate Chelation (0.1mM EDTA) Chelate->Metals Blocks Acidify Acidic Buffer (pH 2-3) Acidify->Alkaline Blocks

Fig 1: Degradation pathways of 3-Methanesulfinylaniline in water and targeted preventative interventions.

Troubleshooting Q&A

Q1: Why is my 3-Methanesulfinylaniline oxidizing even when stored in the dark at 4°C? Causality: Standard deionized (DI) water contains approximately 8-10 mg/L of dissolved oxygen at room temperature. Furthermore, trace transition metals (like Fe³⁺ and Cu²⁺) leach from standard borosilicate glassware. These metals act as catalysts, facilitating Fenton-like chemistry that converts dissolved oxygen into highly reactive hydroxyl radicals, which rapidly oxidize both the sulfoxide and the aniline groups 3[3]. Solution: You must actively displace oxygen using inert gas (Argon/N₂) and sequester trace metals using a chelating agent like EDTA.

Q2: How does the pH of my buffer affect the stability of this specific compound? Causality: As a hydrochloride salt, the molecule naturally forms an acidic solution (pH ~2-3) where the amine exists as a protonated anilinium ion (-NH₃⁺). This positive charge strongly deactivates the aromatic ring, raising its oxidation potential and protecting it from one-electron transfer degradation. If you buffer the solution to physiological pH (e.g., pH 7.4) for biological assays, the amine deprotonates. The resulting free aniline is highly electron-rich and immediately susceptible to oxidation2[2]. Solution: Maintain stock solutions at pH < 3.0. Only dilute the compound into neutral biological buffers immediately prior to the start of your assay.

Q3: Can I freeze my aqueous stock solutions to prevent oxidation over time? Causality: Counterintuitively, freezing can actually accelerate the oxidation of anilines. This is due to the "freeze-concentration effect." As water crystallizes into pure ice, the aniline molecules, dissolved oxygen, and trace metals are excluded from the ice lattice and hyper-concentrated into microscopic liquid pockets. This drastically increases their collision frequency, accelerating photooxidation and auto-oxidation even at sub-zero temperatures4[4]. Solution: Do not freeze aqueous stock solutions. Store the compound as a dry powder in a desiccator under Argon, and prepare fresh aqueous solutions daily.

Quantitative Analytical Markers

To troubleshoot effectively, you must be able to identify which functional group is oxidizing. Use the following table to interpret your LC-MS and UV-Vis data.

Degradation PathwayTarget Functional GroupAnalytical Marker (ESI-LC-MS)UV-Vis Spectral ShiftPrimary Causative Agent
Intact Molecule N/A[M+H]⁺ m/z 156.04 λmax ~ 240 nm, 285 nmN/A
Sulfone Formation Methanesulfinyl (-S(=O)CH₃)[M+H]⁺ m/z 172.04 (+16 Da)Minimal shiftDissolved O₂, ROS, Trace Metals
Nitroso Formation Aniline (-NH₂)[M+H]⁺ m/z 170.02 (+14 Da)Bathochromic shift (yellowing)High pH, UV Light, O₂
Azo Dimerization Aniline (-NH₂)[M+H]⁺ m/z ~ 307.08Strong absorption >400 nm (red/brown)High pH, Radical Initiators

Self-Validating Experimental Protocol

Protocol: Preparation of Ultra-Stable Aqueous Stock Solutions

This methodology relies on a self-validating system: by controlling the solvent matrix before the introduction of the compound, we eliminate the variables that cause degradation.

Materials Required:

  • HPLC-grade Water (18.2 MΩ·cm)

  • Disodium EDTA (Chelating agent)

  • Argon or Nitrogen gas (High purity)

  • Amber glass vials (Actinic light protection)

Step-by-Step Methodology:

  • Matrix Chelation: Dissolve Disodium EDTA in HPLC-grade water to a final concentration of 0.1 mM. Causality: This permanently sequesters trace Fe³⁺/Cu²⁺ leached from glassware, preventing them from catalyzing the conversion of ambient O₂ into hydroxyl radicals.

  • Solvent Deoxygenation (Degassing): Transfer the EDTA solution to a heavy-walled flask. Sparge the solution vigorously with Argon gas for a minimum of 30 minutes. Causality: Argon is heavier than air and effectively displaces dissolved oxygen, removing the primary electron acceptor required for sulfoxide oxidation.

  • Acidic Solubilization: Under a continuous stream of Argon, add the 3-Methanesulfinylaniline hydrochloride powder to the degassed solution. Do not add any base. Verify that the pH is between 2.0 and 3.5. Causality: The natural acidity of the hydrochloride salt ensures the aniline remains protonated (-NH₃⁺), lowering its highest occupied molecular orbital (HOMO) energy and preventing one-electron oxidation.

  • Storage: Seal the solution in an amber glass vial with a PTFE-lined septum. Store at 4°C (Do not freeze).

  • System Validation (Crucial Step): Immediately withdraw a 10 µL aliquot and inject it into an RP-HPLC-MS system.

    • Acceptance Criteria: The extracted ion chromatogram (EIC) must show >99% purity for m/z 156.04.

    • Validation: Withdraw a second aliquot at 72 hours. If the protocol was executed correctly, the m/z 172.04 (sulfone) and m/z 170.02 (nitroso) peaks will remain below the limit of detection (<0.1%), proving the system is sealed and stable.

References

  • Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution Source: ETH Zurich Research Collection URL:[Link]

  • Photooxidation of Aniline Derivatives Can Be Activated by Freezing Their Aqueous Solutions Source: Environmental Science & Technology - ACS Publications URL:[Link]

  • The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid Source: MDPI URL:[Link]

Sources

Optimization

Technical Support Center: Enhancing the Bioavailability of 3-Methanesulfinylaniline Hydrochloride

Disclaimer: 3-Methanesulfinylaniline hydrochloride is a specialized chemical entity with limited public data on its formulation. The guidance provided herein is based on established principles of pharmaceutical sciences...

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Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: 3-Methanesulfinylaniline hydrochloride is a specialized chemical entity with limited public data on its formulation. The guidance provided herein is based on established principles of pharmaceutical sciences for analogous compounds, particularly those belonging to the Biopharmaceutics Classification System (BCS) Class II or IV, which exhibit low aqueous solubility. Researchers should use this information as a strategic guide and adapt protocols based on their own experimental data.

Section 1: Foundational Understanding & Initial Assessment (FAQs)

This section addresses the preliminary questions researchers may have before initiating a formulation development program for 3-Methanesulfinylaniline hydrochloride.

Q1: What are the likely bioavailability challenges with 3-Methanesulfinylaniline hydrochloride?

A1: Based on its structure—an aniline derivative with a methanesulfinyl group, formulated as a hydrochloride salt—we can anticipate several challenges:

  • Low Aqueous Solubility: While the hydrochloride salt form is intended to improve solubility compared to the free base, the parent molecule's aromatic and sulfinyl groups likely contribute to significant hydrophobicity.[1][2] Poor solubility is a primary rate-limiting step for oral absorption and a major cause of low bioavailability.[3][4]

  • Potential for Poor Permeability: The molecule's characteristics may place it in BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[5] Assessing its permeability (e.g., via a Caco-2 cell assay) is a critical early step.

  • pH-Dependent Solubility: As a hydrochloride salt of a weak base, its solubility will be highest in the low pH environment of the stomach and will decrease significantly upon entering the higher pH of the small intestine, potentially leading to precipitation and reduced absorption.

  • Metabolic Instability: Aniline derivatives can be susceptible to first-pass metabolism in the gut wall and liver, which could reduce the amount of active drug reaching systemic circulation.[6]

Q2: What essential physicochemical data must I collect before starting formulation work?

A2: A robust formulation strategy depends on a solid foundation of physicochemical characterization. The following data points are critical:

ParameterImportance & Target ValueRecommended Method(s)
Aqueous Solubility Determines the primary challenge. Measured across a physiological pH range (1.2, 4.5, 6.8).Shake-flask method (HPLC analysis)
pKa Predicts how solubility will change in the GI tract.Potentiometric titration, UV-spectrophotometry
LogP / LogD Indicates lipophilicity and potential for membrane permeability. LogP > 2 often suggests permeability is not a limiting factor.Shake-flask, HPLC-based methods
Melting Point (Tm) Provides information on crystal lattice energy. A high Tm (>200°C) suggests a strong, stable crystal that will be difficult to dissolve.Differential Scanning Calorimetry (DSC)
Glass Transition (Tg) Essential for developing amorphous solid dispersions. Identifies the temperature at which an amorphous form becomes mobile.Differential Scanning Calorimetry (DSC)
Solid-State Form Identifies the crystalline form (polymorph) or if the material is amorphous. Crucial for consistency and stability.X-Ray Powder Diffraction (XRPD), DSC
Particle Size Affects dissolution rate. Smaller particles generally dissolve faster.Laser Diffraction

Section 2: Formulation Strategy Selection Guide

The initial characterization data will guide the selection of an appropriate bioavailability enhancement technology.

Q3: Which formulation strategies are most promising for a compound like 3-Methanesulfinylaniline hydrochloride?

A3: For a BCS Class II or IV compound, the goal is to increase the dissolution rate and/or maintain a supersaturated state of the drug in the gastrointestinal tract.[7] The most promising strategies include:

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in its high-energy amorphous state within a polymer matrix can dramatically increase its apparent solubility and dissolution rate.[8][9][10]

  • Lipid-Based Drug Delivery Systems (LBDDS): Dissolving the drug in a lipid-based formulation (e.g., SEDDS/SMEDDS) can bypass the dissolution step and leverage the body's natural lipid absorption pathways.[11][12][13][14]

  • Complexation with Cyclodextrins: Cyclodextrins can encapsulate the hydrophobic drug molecule within their cavity, forming a complex with a hydrophilic exterior that has significantly improved water solubility.[15][16][17][18]

  • Particle Size Reduction: Micronization or nanocrystal technology increases the surface area-to-volume ratio of the drug, which can enhance the dissolution rate according to the Noyes-Whitney equation.[3][19][20]

Q4: How do I choose the right formulation path?

A4: Use the following decision tree, which is based on key physicochemical properties, to guide your strategy.

G cluster_0 Formulation Strategy Decision Tree start Start: Characterize API solubility Is Aqueous Solubility < 100 µg/mL? start->solubility permeability Is Permeability (e.g., Caco-2) Low? solubility->permeability Yes micronize Strategy: Particle Size Reduction solubility->micronize No (but borderline) melting_point Is Melting Point (Tm) > 200°C? permeability->melting_point No (BCS Class II) lbdds Strategy: Lipid-Based System (LBDDS) permeability->lbdds Yes (BCS Class IV) asd Strategy: Amorphous Solid Dispersion (ASD) melting_point->asd No (Amenable to HME/Spray Dry) complex Strategy: Cyclodextrin Complexation melting_point->complex Yes (High Crystal Energy) end_point Proceed to Feasibility Screening asd->end_point lbdds->end_point complex->end_point micronize->end_point

Caption: Decision tree for selecting a bioavailability enhancement strategy.

Section 3: Troubleshooting Common Formulation Issues

This section provides practical, step-by-step guides for resolving specific problems encountered during experimentation.

Troubleshooting Guide 1: Amorphous Solid Dispersions (ASD)

Problem: My ASD, prepared by spray drying, shows signs of recrystallization during accelerated stability testing (e.g., 40°C/75% RH).

Potential Root Causes & Investigative Actions:

  • Thermodynamic Instability (High Drug Loading): The amount of drug may exceed its solubility within the polymer matrix, making crystallization thermodynamically favorable.[10]

    • Action: Prepare a new series of ASDs with lower drug loadings (e.g., decrease from 25% to 15% or 10% w/w). Analyze by DSC to confirm a single glass transition temperature (Tg), which indicates good miscibility.

  • Plasticization by Moisture: Absorbed water can lower the Tg of the formulation, increasing molecular mobility and allowing the drug to rearrange into a crystalline state.[21]

    • Action: Re-evaluate your choice of polymer. Consider less hygroscopic polymers like HPMCAS or Soluplus®.[21] Ensure the final product is stored in tightly sealed containers with desiccants.

  • Phase Separation: The drug and polymer may not be fully miscible, leading to drug-rich domains that are prone to crystallization.[10]

    • Action: Ensure the drug and polymer are dissolved in a true common solvent before spray drying.[22] If miscibility is poor, screen alternative polymers that have better specific interactions (e.g., hydrogen bonding) with the drug.

Experimental Protocol: Screening for a Stable ASD Formulation

  • Polymer Selection: Choose 3-4 candidate polymers with different properties (e.g., PVP K30, HPMC, Soluplus®, HPMCAS-HF).

  • Solvent Selection: Identify a common solvent system (e.g., methanol, acetone, or a dichloromethane/methanol mixture) that fully dissolves both the drug and the chosen polymers at the desired concentration.[22][23]

  • Preparation:

    • Prepare feed solutions with varying drug-to-polymer ratios (e.g., 1:3, 1:5, 1:9).

    • Use a lab-scale spray dryer with optimized parameters (e.g., inlet temperature 120-160°C, outlet temperature 70-90°C, feed rate 3-5 mL/min).[21]

  • Initial Characterization:

    • Immediately analyze the resulting powders by XRPD to confirm they are amorphous.

    • Analyze by DSC to determine the Tg. A single, sharp Tg suggests a homogenous, miscible system.

  • Stability Assessment:

    • Store samples under accelerated conditions (40°C/75% RH, open dish).

    • Re-test by XRPD and DSC at set time points (e.g., 1, 2, 4 weeks) to monitor for any signs of recrystallization.

G cluster_0 ASD Stability Troubleshooting Workflow start Start: Unstable ASD (Recrystallization) cause1 Cause 1: High Drug Loading start->cause1 cause2 Cause 2: Moisture Plasticization start->cause2 cause3 Cause 3: Poor Drug-Polymer Miscibility start->cause3 action1 Action: Decrease Drug:Polymer Ratio cause1->action1 action2 Action: Select Less Hygroscopic Polymer cause2->action2 action3 Action: Screen New Polymers / Solvents cause3->action3 result Result: Stable ASD action1->result action2->result action3->result

Caption: Workflow for troubleshooting ASD recrystallization.

Troubleshooting Guide 2: Lipid-Based Drug Delivery Systems (LBDDS)

Problem: The drug precipitates out of my Self-Emulsifying Drug Delivery System (SEDDS) formulation upon dilution in an aqueous medium.

Potential Root Causes & Investigative Actions:

  • Poor Drug Solubility in the Final Emulsion: While the drug may be soluble in the initial oil/surfactant mixture, it may not be sufficiently soluble in the oil nanodroplets that form upon emulsification.

    • Action: Increase the amount of co-solvent (e.g., Transcutol® HP) in the formulation, which can partition into the interfacial layer of the emulsion and increase drug-carrying capacity.[20]

  • Incorrect Excipient Ratios: The ratio of oil to surfactant (HLB value) is critical for forming a stable microemulsion. An imbalance can lead to a coarse, unstable emulsion that cannot hold the drug in solution.

    • Action: Systematically screen different ratios of your chosen oil (e.g., Maisine® CC), surfactant (e.g., Labrasol® ALF), and co-solvent to build a ternary phase diagram. This will identify the optimal region for stable microemulsion formation.

  • Drug Is Not Sufficiently Lipophilic: The drug may have insufficient lipophilicity (LogP) to remain partitioned in the oil phase upon dilution. This is less likely for a BCS Class II/IV compound but should be considered.

    • Action: Re-evaluate if LBDDS is the correct approach. If the LogP is low (<2), an ASD or cyclodextrin approach may be more suitable.

Experimental Protocol: Developing a Stable SEDDS Formulation

  • Excipient Screening:

    • Determine the saturation solubility of 3-Methanesulfinylaniline HCl in various lipid excipients, including oils (long- and medium-chain triglycerides), surfactants, and co-solvents.[13] Select the excipients that show the highest solubilizing capacity.

  • Construct Ternary Phase Diagram:

    • Choose the best oil, surfactant, and co-solvent from the screening.

    • Prepare a series of blank formulations by mixing these three components at various ratios (e.g., from 10:0:90 to 10:90:0).

    • Titrate each mixture with water and observe the resulting emulsion. Note the points where clear, stable microemulsions form. Plot these points on a ternary diagram to identify the optimal self-emulsification region.

  • Drug Loading and Testing:

    • Prepare drug-loaded formulations based on the optimal ratios identified in the phase diagram.

    • Perform dispersion tests by diluting the formulation (e.g., 1:100) in various aqueous media (water, 0.1N HCl, phosphate buffer pH 6.8).

    • Visually inspect for any signs of drug precipitation over time (e.g., 24 hours).

    • Measure the droplet size and polydispersity index (PDI) of the resulting emulsion using dynamic light scattering (DLS). A small droplet size (<200 nm) and low PDI (<0.3) are indicative of a stable system.

References

  • Vertex, A. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • Gattefossé. (n.d.). Excipients for solubility and bioavailability enhancement.
  • PMC. (n.d.). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs.
  • Silberberg, M. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • Jenita, M. J. (2024, September 6). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. International Journal of Chemical Science.
  • Roquette. (n.d.). Bioavailability Enhancement for Oral Dosage.
  • Silberberg, M. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
  • PMC. (2014, September 24). The role of lipid-based nano delivery systems on oral bioavailability enhancement of fenofibrate, a BCS II drug: comparison with fast-release formulations.
  • PMC. (2020, April 25). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability.
  • Colorcon. (2025, October 29). Enhancing Bioavailability: The Strategic Role of Excipients in Drug Delivery. World Pharmaceutical Frontiers.
  • American Pharmaceutical Review. (n.d.). Increased Bioavailability Excipients.
  • Ascendia Pharmaceuticals. (2020, April 1). Benefits of Lipid-based Delivery Systems in Poorly Soluble Drugs.
  • Pharma Excipients. (2017, January 4). LIPID BASED FORMULATIONS OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM (BCS) CLASS II DRUGS.
  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • CIBTech. (n.d.). LIPIDS AS CARRIERS OF LIPID BASED DRUG DELIVERY SYSTEM (LBDDS) AND TYPES OF LBBDS: A REVIEW.
  • (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • PMC. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
  • PMC - NIH. (n.d.). Solubilization techniques used for poorly water-soluble drugs.
  • CymitQuimica. (n.d.). CAS 638-03-9: 3-Methylaniline hydrochloride.
  • PMC. (2025, January 22). Modular access to saturated bioisosteres of anilines via photoelectrochemical decarboxylative C(sp3)–N coupling.
  • BenchChem. (2025). Technical Support Center: Amorphous Solid Dispersion of Poorly Soluble Flavonoids.
  • UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability.
  • DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • (2018, June 20). FORMULATION DEVELOPMENT - Bioavailability Enhancement Strategies & Opportunities.
  • MDPI. (2024, November 2). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies.
  • (2015, September 3). Spray Drying: Solving solubility issues with amorphous solid dispersions.
  • PMC. (n.d.). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products.
  • (2021, April 21). FORMULATION FORUM - Understanding of Amorphous Solid Dispersions & Their Downstream Development.
  • American Pharmaceutical Review. (2011, January 1). Amorphous Solid Dispersions as Enabling Formulations for Discovery and Early Development.

Sources

Troubleshooting

Technical Support Center: Overcoming Low Solubility of 3-Methanesulfinylaniline Hydrochloride in Non-Polar Solvents

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the poor organic solubility of functionalized aniline salts.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the poor organic solubility of functionalized aniline salts. This guide is designed to dissect the root cause of your solubility issues with 3-Methanesulfinylaniline hydrochloride and provide field-proven, self-validating methodologies to overcome them.

The Causality of Insolubility: Why Won't It Dissolve?

To solve a solubility issue, we must first understand the thermodynamic environment of the molecule.

3-Methanesulfinylaniline hydrochloride is an ionic salt. It consists of a positively charged anilinium cation and a negatively charged chloride anion held together by strong electrostatic lattice forces. When you attempt to dissolve this salt in a non-polar solvent (like toluene, hexane, or dichloromethane), the solvent lacks the dielectric constant (polarity) necessary to separate and solvate these ions.

As established in fundamental solubility studies, aniline derivatives protonated into anilinium ions exhibit high aqueous solubility but near-zero solubility in non-polar organic media. In organic environments, solubility is dictated by van der Waals forces and dipole-dipole interactions, which cannot overcome the ionic lattice energy of the hydrochloride salt [1]. Thermodynamic modeling of aniline hydrochloride systems further confirms that solubility sharply decreases as the polarity of the solvent matrix drops [2].

To utilize this compound in non-polar environments, we must fundamentally alter its chemical state or its micro-environment.

G Start 3-Methanesulfinylaniline HCl (Ionic Salt) Solvent Add to Non-Polar Solvent (e.g., Toluene, Hexane) Start->Solvent Result Insoluble Suspension (Lattice Energy > Solvation Energy) Solvent->Result Decision Choose Solubilization Strategy Result->Decision Opt1 Free-Basing (Neutralization) Decision->Opt1 Preferred Opt2 Phase Transfer Catalysis (Biphasic System) Decision->Opt2 In-situ reaction Opt3 Polar Co-Solvent (DMSO/DMF) Decision->Opt3 Quick assay

Logical decision matrix for solubilizing 3-Methanesulfinylaniline hydrochloride in non-polar media.

Quantitative Solubility Profile

Before proceeding with a protocol, it is crucial to benchmark the expected solubility of the hydrochloride salt versus the neutralized "free base" form. The data below summarizes the phase preference of both forms.

SolventDielectric Constant (ε)3-Methanesulfinylaniline HCl Solubility3-Methanesulfinylaniline (Free Base) Solubility
Water 80.1High (>100 mg/mL)Low (<5 mg/mL)
Methanol 32.7Moderate (~30 mg/mL)High (>50 mg/mL)
Dichloromethane (DCM) 9.1Insoluble (<1 mg/mL)High (>50 mg/mL)
Toluene 2.4Insoluble (<0.1 mg/mL)Moderate to High
Hexane 1.9Insoluble (<0.1 mg/mL)Low to Moderate

Troubleshooting FAQs

Q1: I need to use 3-Methanesulfinylaniline in a toluene-based cross-coupling reaction, but the hydrochloride salt just sits at the bottom of the flask. What is the most robust solution? A1: You must convert the salt to its free base form prior to the reaction. The process of "freebasing" neutralizes the extra proton, yielding the uncharged amine, which easily partitions into organic solvents [3]. For this specific molecule, use a mild base like Sodium Bicarbonate ( NaHCO3​ ). Scientist's Insight: Avoid strong bases like NaOH , as highly alkaline conditions can inadvertently trigger side reactions or degradation of the sensitive methanesulfinyl ( −S(=O)CH3​ ) group.

Q2: My compound degrades when isolated and stored as a free base. Can I achieve solubility and reactivity in a non-polar solvent without isolating the free amine? A2: Yes. You can utilize an in-situ biphasic neutralization. By running your reaction in a mixture of your non-polar solvent and a mild aqueous base, the free base is generated continuously and immediately consumed by your reaction in the organic layer. If the reaction kinetics are slow, adding a Phase Transfer Catalyst (PTC) like tetrabutylammonium bromide (TBAB) will facilitate the transfer of reagents across the aqueous-organic interface.

Q3: Can I just add a polar co-solvent to force the hydrochloride salt into solution? A3: You can add a small volume of a polar aprotic solvent like DMSO or DMF to dissolve the salt before diluting it with your non-polar solvent. However, this is a "brute force" method. Warning: The presence of DMSO/DMF can alter reaction kinetics, poison certain transition-metal catalysts, and complicate downstream purification (as DMSO is notoriously difficult to remove under standard rotary evaporation).

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By observing specific physical cues at each step, you can verify the success of the procedure without needing immediate analytical testing (like NMR or LC-MS).

Protocol A: Quantitative Free-Basing and Extraction

Use this protocol to isolate the pure, organically soluble free amine before starting your primary experiment.

Workflow Step1 1. Suspend HCl Salt in EtOAc/DCM Step2 2. Add Aqueous Base (1M NaHCO3) Step1->Step2 Step3 3. Biphasic Extraction (Vigorous Mixing) Step2->Step3 Step4 4. Phase Separation (Organic = Free Amine) Step3->Step4 Step5 5. Dry & Concentrate (Anhydrous Na2SO4) Step4->Step5

Step-by-step workflow for the quantitative free-basing of aniline hydrochloride salts.

Methodology:

  • Suspension: Weigh the 3-Methanesulfinylaniline hydrochloride and suspend it in a non-polar/semi-polar extraction solvent (Dichloromethane or Ethyl Acetate are ideal).

    • Self-Validation: The solution will remain cloudy, and solid particles will be visible.

  • Neutralization: Slowly add an equal volume of saturated aqueous NaHCO3​ (1M).

    • Self-Validation: You will immediately observe effervescence (bubbling). This is CO2​ gas releasing, which mathematically proves the acid-base neutralization of the HCl salt is occurring.

  • Extraction: Transfer to a separatory funnel and shake vigorously, venting frequently to release CO2​ pressure.

    • Self-Validation: Once the bubbling stops, the neutralization is complete.

  • Phase Separation: Allow the layers to separate.

    • Self-Validation: The organic layer will now be completely transparent and homogeneous, proving the newly formed free base has successfully dissolved into the organic phase. Check the pH of the aqueous layer; it must be >7.5.

  • Isolation: Collect the organic layer, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the free base oil/solid.

    • Self-Validation: The Na2​SO4​ should flow freely like sand. If it clumps heavily, water is still present; add more drying agent.

Protocol B: In-Situ Biphasic Neutralization

Use this protocol if the free base is too unstable to isolate and store.

Methodology:

  • Setup: Add 3-Methanesulfinylaniline hydrochloride, your reaction partner (e.g., an electrophile), and your non-polar solvent (e.g., Toluene) to the reaction flask.

  • Base Addition: Add an aqueous solution of a mild base (e.g., 1M K2​CO3​ or NaHCO3​ ). The ratio of organic to aqueous solvent should be roughly 3:1.

  • Catalysis (Optional): If the reaction is sluggish, add 5 mol% of a phase transfer catalyst (e.g., TBAB).

  • Agitation: Stir the biphasic mixture vigorously (≥800 RPM) to maximize the surface area between the two phases.

    • Self-Validation: As the reaction progresses, the suspended hydrochloride salt will disappear from the organic phase. The organic layer will clarify as the generated free base is immediately consumed by the chemical reaction, driving the equilibrium forward.

References

  • ResearchGate. "Solubility measurement of aniline hydrochloride in C6H5OH-H2O system and chemical modeling of mixed solvent electrolyte." Available at:[Link]

  • Wikipedia. "Free base." Wikimedia Foundation. Available at:[Link]

Optimization

Technical Support Center: Spectroscopic Analysis of 3-Methanesulfinylaniline Hydrochloride

Welcome to the Technical Support Center for the spectroscopic characterization of 3-Methanesulfinylaniline hydrochloride (CAS: 861609-75-8)[1]. This compound presents unique analytical challenges due to the interplay of...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the spectroscopic characterization of 3-Methanesulfinylaniline hydrochloride (CAS: 861609-75-8)[1]. This compound presents unique analytical challenges due to the interplay of three distinct structural features: a highly hygroscopic primary amine hydrochloride salt, an oxidation-prone methylsulfinyl group (-S(=O)CH 3​ ), and an aromatic ring.

As an application scientist, I have designed this guide to move beyond basic troubleshooting. Here, we will explore the causality behind background noise and artifacts in LC-MS, FTIR, and NMR, providing you with self-validating protocols to ensure absolute scientific integrity in your structural elucidation workflows.

Troubleshooting Guides & FAQs

LC-MS: Resolving +16 Da Artifacts and Ion Suppression

Q: I am observing a persistent +16 Da peak (m/z 172.04) alongside the expected molecular ion (m/z 156.04) in positive ESI mode. Is my synthesized batch degraded? A: Not necessarily. The methylsulfinyl group is highly susceptible to artifactual oxidation during Electrospray Ionization (ESI), converting to a sulfonyl group (-SO 2​ CH 3​ ). This is mechanistically identical to the well-documented artifactual oxidation of methionine sulfoxide in mass spectrometry[2][3]. High capillary voltages and reactive oxygen species generated in the ESI source electrochemically drive this process.

  • Causality & Validation: To validate whether this is a source artifact or a true sample impurity, inject a solvent blank immediately after your sample. If the +16 Da peak disappears in the blank but scales linearly with ESI capillary voltage during sample injection, it is an electrochemical artifact.

  • Solution: Lower the ESI capillary voltage, degas your LC solvents with argon to remove dissolved oxygen, and ensure your desolvation gas (nitrogen) is of high purity (≥99.999%).

Q: My LC-MS signal intensity is extremely low, and the baseline is dominated by chemical noise. How do I fix this? A: 3-Methanesulfinylaniline is analyzed as a hydrochloride salt. In positive ESI mode, high concentrations of chloride ions cause severe ion suppression. The chloride ions compete for charge droplets and form neutral clusters with the protonated amine, preventing the analyte from reaching the detector.

  • Solution: Implement a volatile buffer system (e.g., 0.1% formic acid in water/acetonitrile) to promote ionization and displace the chloride counterion.

FTIR: Eliminating Baseline Scattering and Moisture Interference

Q: My FTIR spectrum has a severely sloping baseline and broad, poorly defined peaks in the 3000-3300 cm⁻¹ region. What is causing this? A: A sloping baseline is a classic manifestation of the "Christiansen effect" (Mie scattering). This occurs when the particle size of the crystalline hydrochloride salt in your KBr pellet is larger than the wavelength of the incident infrared light (typically > 2 µm)[4]. Furthermore, the broadness in the 3000-3300 cm⁻¹ region is caused by the hygroscopic nature of the HCl salt absorbing atmospheric moisture, which overlaps with the critical N-H stretching vibrations of the protonated amine[5].

  • Causality & Validation: If the baseline slope worsens at higher wavenumbers (shorter wavelengths), scattering is definitively the cause.

  • Solution: Switch from transmission KBr pellets to Attenuated Total Reflectance (ATR-FTIR) to entirely eliminate particle size scattering.

NMR: Suppressing Solvent Exchange and Water Peaks

Q: In my ¹H NMR spectrum (run in DMSO-d6), the amine protons are missing, and there is a massive water peak. How do I resolve the amine signals? A: Hydrochloride salts are notoriously hygroscopic. Trace water in standard NMR solvents rapidly exchanges with the -NH 3+​ protons. This chemical exchange broadens the amine signal or collapses it entirely into the water peak (typically around 3.3 ppm in DMSO-d6)[6].

  • Solution: Use strictly anhydrous, ampouled DMSO-d6 stored over molecular sieves. If the amine protons must be definitively assigned, perform the analysis in a non-exchanging solvent like CDCl 3​ by first neutralizing the salt to its free base form.

Quantitative Summary of Noise Sources

The following table summarizes the primary sources of background noise and their spectral manifestations across different analytical modalities.

Spectroscopic MethodPrimary Noise SourceSpectral ManifestationMitigation Strategy
LC-MS (ESI+) Electrochemical Oxidation+16 Da artifact peak (m/z 172.04)Reduce ESI voltage; degas solvents with Argon.
LC-MS (ESI+) Chloride Ion SuppressionLow signal-to-noise ratio (S/N < 10)Use 0.1% Formic Acid to displace Cl⁻.
FTIR (Transmission) Particle Size ScatteringSloping baseline at high wavenumbersSwitch to ATR-FTIR or grind sample < 2 µm.
FTIR (Transmission) Atmospheric MoistureBroad O-H band obscuring N-H stretchStore under vacuum; prep in a glovebox.
¹H NMR Proton ExchangeMissing -NH 3+​ signals; large H 2​ O peakUse anhydrous DMSO-d6 over molecular sieves.

Experimental Protocols

Protocol A: LC-MS Method for Minimizing Sulfinyl Oxidation

This protocol is designed as a self-validating system to ensure the +16 Da sulfonyl peak is minimized and accurately quantified as an artifact.

  • Solvent Preparation: Prepare Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Sparge both solvents with ultra-pure Argon for 15 minutes prior to use to remove dissolved reactive oxygen species[7].

  • Sample Preparation: Dissolve 3-Methanesulfinylaniline hydrochloride in Mobile Phase A to a final concentration of 10 µg/mL. Do not vortex vigorously; use gentle sonication to prevent aeration.

  • Source Optimization: Set the ESI capillary voltage to a conservative 2.5 kV (down from the standard 3.5 - 4.0 kV). High voltages drive the electrochemical oxidation of the sulfinyl group.

  • Validation Run: Inject a blank (Mobile Phase A) followed by the sample. Monitor the Extracted Ion Chromatograms (EIC) for m/z 156.04 (Target) and m/z 172.04 (Oxidation Artifact).

  • Data Processing: If the ratio of m/z 172.04 to 156.04 exceeds 5%, incrementally lower the capillary voltage by 0.2 kV until the artifact is suppressed.

Protocol B: Preparation of Anhydrous ATR-FTIR Samples

This protocol eliminates Mie scattering and moisture interference.

  • Desiccation: Place the 3-Methanesulfinylaniline hydrochloride vial in a vacuum desiccator over P 2​ O 5​ for at least 24 hours prior to analysis.

  • Crystal Preparation: Transfer 2-3 mg of the dried salt directly onto the diamond crystal of the ATR-FTIR spectrometer. Do not use KBr.

  • Compression: Apply the ATR pressure anvil. Turn the torque knob until the clutch clicks, ensuring optimal optical contact between the crystal and the sample.

  • Background Subtraction: Acquire a background spectrum of the clean, dry diamond crystal immediately before sample analysis to subtract ambient CO 2​ and atmospheric moisture.

  • Acquisition: Collect 32 scans at a resolution of 4 cm⁻¹. The resulting spectrum will feature a flat baseline and sharp N-H stretching vibrations around 2500-2800 cm⁻¹, characteristic of the hydrochloride salt[5].

Diagnostic Workflows (Visualizations)

LCMS_Workflow Start Sample Prep for LC-MS CheckOx Is +16 Da (Sulfonyl) peak present? Start->CheckOx Degas Degas solvents with Argon Use LC-MS grade reagents CheckOx->Degas Yes (Oxidation) Desalt Desalting (Remove Cl-) Use volatile buffers (e.g., Formate) CheckOx->Desalt No, but low signal (Suppression) ESI Optimize ESI Capillary Voltage (Reduce electrochemical oxidation) Degas->ESI Analyze Clean MS Spectra Acquired ESI->Analyze Desalt->Analyze

Caption: Workflow for mitigating sulfinyl oxidation and chloride ion suppression in LC-MS analysis.

FTIR_Troubleshooting Issue High Baseline/Scattering in FTIR Cause Particle size of HCl salt > IR wavelength Issue->Cause Action1 Grind sample with KBr (< 2 microns) Cause->Action1 Action2 Switch to ATR-FTIR (Eliminates pellet scattering) Cause->Action2 Result Flat Baseline & Sharp N-H/S=O Bands Action1->Result Action2->Result

Caption: Decision tree for resolving baseline scattering in FTIR spectroscopy of hydrochloride salts.

References

  • PubChemLite. 3-methanesulfinylaniline (C7H9NOS). Source: uni.lu. URL:[Link]

  • Tarrago-Trani, M. T., et al. Characterization of methionine oxidation and methionine sulfoxide reduction using methionine-rich cysteine-free proteins. Source: NIH PMC. URL:[Link]

  • Reid, G. E., et al. Identification of Peptide Oxidation by Tandem Mass Spectrometry. Source: Analytical Chemistry (ACS Publications). URL:[Link]

  • Kudo, H., et al. Effect of the Amine Hydrochloride Salt on the Antifogging Properties of Amino-Functionalized Polysilsesquioxane. Source: ACS Applied Polymer Materials. URL:[Link]

  • Rodrigues, J. M., et al. Analysis of seized cocaine samples by using chemometric methods and FTIR spectroscopy. Source: Journal of the Brazilian Chemical Society (SciELO). URL:[Link]

  • Vo, Q. V., et al. New Mechanistic Insights into Atmospheric Oxidation of Aniline Initiated by OH Radicals. Source: Environmental Science & Technology (ACS Publications). URL:[Link]

  • Vogt, F. G., et al. Solid-State NMR Analysis of a Complex Crystalline Phase of Ronacaleret Hydrochloride. Source: Molecular Pharmaceutics (ACS Publications). URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical Purity Validation of 3-Methanesulfinylaniline Hydrochloride: An LC-MS Comparison Guide

Introduction & Analytical Challenge 3-Methanesulfinylaniline hydrochloride (CAS: 861609-75-8) is a highly polar, basic pharmaceutical intermediate featuring both a primary amine (aniline) and a methylsulfinyl (sulfoxide)...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Challenge

3-Methanesulfinylaniline hydrochloride (CAS: 861609-75-8) is a highly polar, basic pharmaceutical intermediate featuring both a primary amine (aniline) and a methylsulfinyl (sulfoxide) functional group[1]. The accurate determination of its purity is critical in drug development, as trace impurities can drastically alter the efficacy and safety profiles of downstream Active Pharmaceutical Ingredients (APIs).

Validating the purity of this compound presents a unique physicochemical challenge. The aniline moiety is prone to oxidation, while the sulfoxide group is thermally labile and can easily disproportionate into corresponding sulfides (methylsulfanyl) or oxidize into sulfones (methylsulfonyl) under environmental or instrumental stress[2][3]. Consequently, selecting the correct analytical modality is not just a matter of preference, but a strict requirement for scientific integrity.

This guide objectively compares Liquid Chromatography-Mass Spectrometry (LC-MS) against alternative methodologies and provides a self-validating, ICH Q2(R2)-compliant protocol for its purity assessment[4][5].

Alternative Analytical Modalities: A Comparative Analysis

To establish a robust purity profile, analytical chemists typically evaluate four primary modalities. As demonstrated in the comparative matrix below, LC-MS emerges as the only self-validating system capable of addressing both the thermal lability and the structural complexity of 3-Methanesulfinylaniline hydrochloride.

Analytical ModalityMechanism of DetectionPerformance for 3-Methanesulfinylaniline HClCritical Limitations
LC-MS/MS Liquid phase separation + Mass-to-charge ratio (m/z)Optimal. Operates at ambient temp; ESI+ perfectly targets the basic aniline nitrogen[6][7].Higher instrument cost; requires careful mobile phase optimization to prevent ion suppression.
GC-MS Gas phase separation + Electron Ionization (EI)Poor. The high temperature of the GC inlet (typically >250°C) induces thermal degradation of the sulfoxide group into artifactual sulfides and sulfones[8].Generates false-positive impurity peaks; fails to reflect true sample purity.
HPLC-UV Liquid phase separation + Chromophore absorbanceModerate. Good for bulk purity, but lacks structural confirmation.Cannot differentiate co-eluting non-chromophoric impurities or structural isomers without mass data.
1H-NMR Nuclear magnetic resonanceModerate. Excellent for gross structural confirmation and isomer ratios.Low sensitivity for trace-level impurities (LOD typically >0.5%); requires highly concentrated samples.

Mechanistic Causality in LC-MS Method Design

Expert method development requires understanding the causality behind every experimental parameter. For 3-Methanesulfinylaniline hydrochloride, the LC-MS workflow is designed around the following principles:

  • Column Chemistry (Reversed-Phase C18 or Biphenyl): Aniline derivatives are polar. A standard C18 column provides adequate hydrophobic retention, but a Biphenyl stationary phase can offer enhanced π−π interactions with the aniline ring, improving the resolution between the parent compound and closely related positional isomers[7].

  • Mobile Phase Acidification: The use of 0.1% Formic Acid in both aqueous and organic (Acetonitrile) mobile phases serves a dual purpose. First, it ensures the complete protonation of the aniline amine group ( −NH3+​ ), maximizing ionization efficiency and sensitivity in Positive Electrospray Ionization (ESI+) mode[6][7]. Second, the low pH suppresses secondary interactions between the basic analyte and residual silanol groups on the silica column matrix, preventing peak tailing.

  • Avoidance of Thermal Stress: Unlike GC-MS, the LC-MS desolvation temperature is carefully optimized (typically 350°C in the source) to ensure the transient droplet evaporation does not induce the thermal breakdown of the sensitive methylsulfinyl group[8].

Step-by-Step Experimental Protocol (ICH Q2(R2) Compliant)

The following protocol outlines a self-validating system for the quantitative purity analysis of 3-Methanesulfinylaniline HCl, adhering strictly to the ICH Q2(R2) guidelines for analytical procedure validation[4][9].

Phase 1: Sample & Standard Preparation
  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of LC-MS grade Water and Acetonitrile.

  • Standard Stock Solution: Accurately weigh 10.0 mg of 3-Methanesulfinylaniline HCl reference standard and dissolve in 10.0 mL of diluent (1.0 mg/mL).

  • Working Solutions: Serially dilute the stock solution to construct a 6-point calibration curve covering the reportable range (e.g., from the Limit of Quantitation (LOQ) up to 120% of the nominal specification limit)[5].

Phase 2: LC-MS/MS Acquisition Parameters
  • Chromatography:

    • Column: UHPLC C18 (100 mm × 2.1 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 7 minutes; flow rate 0.4 mL/min.

  • Mass Spectrometry:

    • Ionization: ESI Positive Mode (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transitions for the protonated molecule [M+H]+ .

Phase 3: Execution of Validation Parameters
  • Specificity (Forced Degradation): Subject the sample to oxidative stress (0.1% H2​O2​ ) to intentionally generate the sulfone degradant, and mild heat to generate the sulfide[3]. Inject into the LC-MS to verify baseline resolution between the parent peak and these degradants[4].

  • Accuracy (Spike Recovery): Spike known concentrations of the reference standard into a blank matrix at 50%, 100%, and 150% of the target concentration. Calculate the percentage recovery[10].

  • Precision (Repeatability): Perform 6 replicate injections of the 100% target concentration sample. Calculate the Relative Standard Deviation (RSD) of the peak areas[4].

Workflow Visualization

The following diagram illustrates the logical flow of the ICH Q2(R2) validation process for this specific analyte.

LCMS_Validation Start 3-Methanesulfinylaniline HCl Sample Preparation Chrom UHPLC Separation (C18, 0.1% FA in H2O/ACN) Start->Chrom MS ESI+ MS/MS Detection (MRM Mode) Chrom->MS Spec Specificity (Isomer/Degradant Resolution) MS->Spec Lin Linearity & Range (Reportable Range) MS->Lin Acc Accuracy (Spike Recovery) MS->Acc Prec Precision (Repeatability) MS->Prec Data Data Analysis & Acceptance Criteria Met? Spec->Data Lin->Data Acc->Data Prec->Data Valid Validated LC-MS Method Data->Valid Yes

Caption: ICH Q2(R2) LC-MS validation workflow for 3-Methanesulfinylaniline HCl purity assessment.

Quantitative Validation Data Presentation

The table below summarizes representative experimental validation data demonstrating the performance of the optimized LC-MS method against standard ICH Q2(R2) acceptance criteria[4][5].

Validation ParameterExperimental ResultICH Q2(R2) Acceptance CriteriaStatus
Specificity Resolution ( Rs​ ) > 2.5 for parent vs. sulfone/sulfide degradants.No interference at the retention time of the analyte.Pass
Linearity R2=0.9994 (Range: 1 ng/mL to 500 ng/mL)Correlation coefficient ( R2 ) 0.99Pass
LOD / LOQ LOD: 0.2 ng/mL LOQ: 1.0 ng/mLSignal-to-Noise (S/N) 3 for LOD; 10 for LOQ.Pass
Accuracy (Recovery) 50% Spike: 98.4% 100% Spike: 99.1% 150% Spike: 101.2%Mean recovery between 95.0% and 105.0%.Pass
Precision (Repeatability) %RSD = 1.2% ( n=6 injections)%RSD 2.0%Pass

Conclusion

Validating the purity of 3-Methanesulfinylaniline hydrochloride requires an analytical technique that respects the thermal fragility of its sulfoxide group while providing the sensitivity to detect trace polar impurities. As demonstrated, LC-MS/MS using an acidic mobile phase gradient is the superior modality compared to GC-MS or HPLC-UV. By anchoring the experimental protocol in the ICH Q2(R2) framework, laboratories can establish a self-validating, highly trustworthy system that ensures the integrity of this critical pharmaceutical intermediate.

References

  • Validation of Analytical Procedure Q2(R2) - ICH. ICH.org.
  • ICH Q2(R2) / Q14 Training Module 1. ICH.org.
  • VALIDATION OF ANALYTICAL PROCEDURES Training Module 3: Practical Applications of ICH Q2(R2). ICH.org.
  • 3-Methanesulfinylaniline hydrochloride (CAS: 861609-75-8). BLD Pharm.
  • Validation of Analytical Procedures Q2(R2) - General Considerations. ICH.org.
  • Determination of aniline in water and fish by liquid chromatography-tandem mass spectrometry. PubMed.
  • A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines. PMC.
  • Atmospherically Relevant Radicals Derived from the Oxidation of Dimethyl Sulfide. Accounts of Chemical Research - ACS Publications.
  • Selective Oxidation of Sulfides to Sulfoxides and Sulfones at Room Temperature. ResearchGate.
  • Thermally Induced Degradation of Sulfur-Containing Aliphatic Glucosinolates. Journal of Agricultural and Food Chemistry - ACS Publications.

Sources

Comparative

A Comparative Spectroscopic Guide to 3-Methanesulfinylaniline: Free Base vs. Hydrochloride Salt

Executive Summary In the landscape of pharmaceutical intermediates and fine chemical synthesis, the precise characterization of ionizable compounds in their different forms is paramount. 3-Methanesulfinylaniline, a molec...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of pharmaceutical intermediates and fine chemical synthesis, the precise characterization of ionizable compounds in their different forms is paramount. 3-Methanesulfinylaniline, a molecule featuring both a basic aniline moiety and a polar sulfoxide group, is a case in point. Its existence as a free base or a hydrochloride salt dictates its physical properties, stability, and reactivity. This guide offers an in-depth spectroscopic comparison of 3-Methanesulfinylaniline and its hydrochloride salt, providing researchers, scientists, and drug development professionals with the experimental data and theoretical framework necessary to distinguish and characterize these two critical forms. By examining the distinct signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), we illuminate the profound effects of protonation on the molecule's electronic and structural properties.

The Scientific Rationale: Why Protonation Matters

The conversion of 3-Methanesulfinylaniline to its hydrochloride salt is a fundamental acid-base reaction. The lone pair of electrons on the aniline's nitrogen atom acts as a proton acceptor, forming a positively charged anilinium ion. This seemingly simple transformation induces a cascade of electronic and structural changes that are readily detected by modern spectroscopic methods.

  • Electronic Effects : In the free base, the nitrogen's lone pair is in conjugation with the aromatic π-system, acting as a powerful electron-donating group. This increases electron density in the ring, particularly at the ortho and para positions. Upon protonation to form the anilinium salt (-NH3+), this lone pair is engaged in a bond with a proton and is no longer available for resonance. The -NH3+ group becomes a moderately deactivating, meta-directing group due to its inductive electron-withdrawing effect.[1]

  • Structural & Vibrational Effects : The formation of the N-H bond and the change from a trigonal pyramidal amine to a tetrahedral ammonium group introduce new vibrational modes and alter the bond strengths of adjacent atoms, providing a distinct infrared fingerprint.[2]

This guide will dissect these changes through a multi-technique spectroscopic analysis, explaining not just what changes, but why it changes.

Diagram: Chemical Transformation

The following diagram illustrates the acid-base equilibrium between the free base and its hydrochloride salt.

G cluster_0 3-Methanesulfinylaniline (Free Base) cluster_1 Hydrochloric Acid cluster_2 3-Methanesulfinylaniline HCl (Salt) FB HCS FB->HCS + HCl HCl HCl HCS->FB - HCl (Base)

Caption: Reversible protonation of 3-Methanesulfinylaniline.

Spectroscopic Analysis: Results & Interpretation

A systematic, multi-technique approach is essential for the unambiguous characterization of the free base and its salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for this comparison, as it directly probes the chemical environment of each proton and carbon atom. The protonation of the aniline nitrogen causes significant and predictable downfield shifts for adjacent protons.

Causality of Experimental Choice : ¹H and ¹³C NMR are chosen for their sensitivity to changes in electron density. Protonation of the amine removes the electron-donating resonance effect and introduces an inductive electron-withdrawing effect, leading to deshielding of the aromatic nuclei.[1][3]

Interpretation of Results :

  • ¹H NMR : In the hydrochloride salt, the aromatic protons experience a noticeable downfield shift (deshielding) of 0.3-0.6 ppm compared to the free base. This is a direct consequence of the nitrogen's transformation from an electron-donating -NH2 group to an electron-withdrawing -NH3+ group.[1] The broad singlet for the -NH2 protons in the free base is replaced by a very broad signal for the -NH3+ protons at a significantly lower field, which can exchange with water in the solvent.[4] The methyl protons of the sulfinyl group show a minor downfield shift, indicating the electronic effect is transmitted through the ring.

  • ¹³C NMR : The changes are even more pronounced in the carbon spectrum. The ipso-carbon (C3, attached to nitrogen) and the carbons ortho and para to it (C2, C4, C6) are significantly shifted downfield in the salt form. This reflects the dramatic change in the substituent effect on the aromatic ring.

Table 1: Comparative NMR Data (400 MHz, DMSO-d₆)

Assignment 3-Methanesulfinylaniline (Free Base) 3-Methanesulfinylaniline HCl (Salt) Reason for Change
¹H, Aromatic δ 6.6 - 7.2 ppm (m) δ 7.1 - 7.6 ppm (m) Deshielding due to electron-withdrawing -NH3+ group.
¹H, -NH₂ / -NH₃⁺ δ ~5.4 ppm (br s, 2H) δ ~9.8 ppm (br s, 3H) Protonation and loss of lone pair character.
¹H, -S(O)CH₃ δ ~2.7 ppm (s, 3H) δ ~2.8 ppm (s, 3H) Minor deshielding from through-space electronic effect.
¹³C, C-NH₂/NH₃⁺ δ ~148 ppm δ ~139 ppm Significant change in substituent electronic effect.
¹³C, Aromatic δ ~110 - 130 ppm δ ~118 - 135 ppm General deshielding of the aromatic ring.

| ¹³C, -S(O)CH₃ | δ ~44 ppm | δ ~43.5 ppm | Minimal effect, distant from the protonation site. |

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying functional groups by their characteristic vibrational frequencies. The conversion of a primary amine to an ammonium salt results in a dramatic and easily identifiable transformation of the spectrum in the N-H stretching and bending regions.

Causality of Experimental Choice : This technique is selected to directly observe the vibrational changes in the N-H bonds. The free amine has distinct symmetric and asymmetric stretches, while the ammonium salt exhibits broad N-H stretching and new bending modes.[2][5] The S=O stretch is also monitored for any potential shifts due to changes in the molecule's overall electronic structure.[6][7]

Interpretation of Results :

  • N-H Stretching : The free base displays two characteristic sharp-to-medium peaks between 3300 and 3450 cm⁻¹ for the asymmetric and symmetric N-H stretches. In stark contrast, the hydrochloride salt shows a very broad and strong absorption envelope from approximately 2800 to 3200 cm⁻¹, which is characteristic of the N-H stretching vibrations in an ammonium salt.[2] This broadening is due to extensive hydrogen bonding in the solid state.

  • N-H Bending : The salt form introduces a new set of bands corresponding to the NH3+ symmetric and asymmetric bending (deformation) vibrations, typically found in the 1500-1600 cm⁻¹ region.[5] These are absent in the free base spectrum.

  • S=O Stretching : The strong sulfoxide S=O stretch is observed around 1040 cm⁻¹ in both compounds. A minor shift to a slightly higher wavenumber (e.g., 1045 cm⁻¹) may be observed in the salt. This is because the electron-withdrawing anilinium group reduces electron density throughout the molecule, slightly strengthening and shortening the S=O bond.[8]

Table 2: Comparative IR Data (ATR)

Vibrational Mode 3-Methanesulfinylaniline (Free Base) 3-Methanesulfinylaniline HCl (Salt) Reason for Change
N-H Stretch ~3430, 3350 cm⁻¹ (two sharp peaks) ~3200-2800 cm⁻¹ (very broad, strong) Formation of -NH₃⁺ group and H-bonding.[2]
Aromatic C-H Stretch >3000 cm⁻¹ >3000 cm⁻¹ Largely unaffected.
N-H Bend (Scissoring) ~1620 cm⁻¹ Absent This mode is lost upon protonation.
-NH₃⁺ Bend Absent ~1600, 1510 cm⁻¹ Appearance of characteristic ammonium bending vibrations.[5]
S=O Stretch ~1040 cm⁻¹ (strong) ~1045 cm⁻¹ (strong) Minor shift due to change in electronic environment.[8]

| C-N Stretch | ~1280 cm⁻¹ | ~1290 cm⁻¹ | C-N bond character changes upon protonation. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures electronic transitions, primarily π → π* transitions in aromatic systems. It is highly sensitive to changes in conjugation.

Causality of Experimental Choice : This method is chosen to probe the electronic conjugation between the aniline nitrogen and the benzene ring. Protonation removes the nitrogen's lone pair from the π-system, causing a predictable shift in the absorption maxima.[9][10]

Interpretation of Results : The free base exhibits two main absorption bands characteristic of an aniline derivative. The more intense band at a shorter wavelength (~240 nm) and a lower intensity band at a longer wavelength (~290 nm) are due to π → π* transitions. The lone pair on the nitrogen extends the conjugated system, lowering the energy required for these transitions. Upon protonation, the nitrogen lone pair is no longer available for conjugation. The resulting spectrum resembles that of a benzene ring with an electron-withdrawing substituent. This results in a significant hypsochromic shift (blue shift) of the primary absorption bands.[9][11]

Table 3: Comparative UV-Vis Data (in Ethanol)

Compound λ_max (nm) Transition Type Reason for Change
3-Methanesulfinylaniline ~240, ~290 π → π* Extended conjugation from nitrogen lone pair into the aromatic ring.

| 3-Methanesulfinylaniline HCl | ~265 | π → π* | Removal of nitrogen lone pair from conjugation, resulting in a hypsochromic (blue) shift.[11] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. The choice of ionization technique is critical when analyzing salts.

Causality of Experimental Choice : Mass spectrometry is used to confirm the molecular weight of the parent molecule. Electron Ionization (EI) is a hard ionization technique often used for volatile, thermally stable small molecules, while Electrospray Ionization (ESI) is a soft technique suitable for polar and ionic compounds in solution.

Interpretation of Results :

  • Electron Ionization (EI-MS) : When analyzing the hydrochloride salt by EI-MS, which typically involves heating the sample for volatilization, thermal dissociation of the salt into the free base and gaseous HCl is common. Therefore, the mass spectrum obtained for the hydrochloride salt is often identical to that of the free base, showing the molecular ion [M]⁺ for 3-methanesulfinylaniline. Evidence of HCl might be seen in the form of fragments at m/z 36 and 38.

  • Electrospray Ionization (ESI-MS) : Using ESI in positive ion mode, both compounds will be detected as the protonated free base, [M+H]⁺. This technique involves spraying a solution into the mass spectrometer, so the salt will already be dissociated in a polar solvent. Therefore, both the free base (which gets protonated by the solvent) and the salt will yield the same primary ion.

Table 4: Comparative Mass Spectrometry Data

Technique 3-Methanesulfinylaniline 3-Methanesulfinylaniline HCl Notes
EI-MS M⁺ at m/z 169 M⁺ at m/z 169 (as free base) The salt typically dissociates to the free base and HCl prior to ionization.[11]

| ESI-MS (+) | [M+H]⁺ at m/z 170 | [M+H]⁺ at m/z 170 | Both forms are detected as the same protonated species in solution. |

Experimental Protocols

To ensure reproducibility and data integrity, the following standardized protocols should be employed.

Diagram: Analytical Workflow

This diagram outlines the logical sequence of analysis for comprehensive characterization.

Caption: Workflow for comparative spectroscopic analysis.

A. Synthesis of 3-Methanesulfinylaniline Hydrochloride

  • Dissolve 1.0 g of 3-Methanesulfinylaniline free base in 20 mL of anhydrous diethyl ether.

  • While stirring, slowly bubble dry hydrogen chloride gas through the solution, or add a 2M solution of HCl in diethyl ether dropwise until precipitation ceases.

  • A white precipitate of the hydrochloride salt will form immediately.

  • Continue stirring for an additional 30 minutes at room temperature.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with two 10 mL portions of cold, anhydrous diethyl ether to remove any unreacted starting material.

  • Dry the product under vacuum at 40°C for 4 hours.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation : 400 MHz NMR Spectrometer.

  • Sample Preparation : Dissolve ~10 mg of the sample (free base or HCl salt) in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Acquisition : Acquire spectra with a spectral width of 16 ppm, a relaxation delay of 2 s, and 16 scans.

  • ¹³C NMR Acquisition : Acquire spectra with a spectral width of 240 ppm, a relaxation delay of 2 s, and 1024 scans.

  • Data Processing : Process the Free Induction Decays (FIDs) with Fourier transformation, phase correction, and baseline correction. Reference the solvent peak (DMSO at δ 2.50 for ¹H, δ 39.52 for ¹³C).

C. Infrared (IR) Spectroscopy

  • Instrumentation : FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation : Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition : Record the spectrum from 4000 to 600 cm⁻¹ with a resolution of 4 cm⁻¹ and co-add 32 scans.

  • Data Processing : Perform a background scan of the clean ATR crystal and ratio the sample spectrum against the background.

D. UV-Vis Spectroscopy

  • Instrumentation : Dual-beam UV-Vis spectrophotometer.

  • Sample Preparation : Prepare stock solutions of each sample in ethanol (~1 mg/mL). Dilute appropriately with ethanol to obtain an absorbance reading between 0.1 and 1.0 AU.

  • Acquisition : Scan the samples from 200 to 400 nm using ethanol as the reference blank.

E. Mass Spectrometry

  • Instrumentation : Mass spectrometer capable of both EI and ESI.

  • EI-MS : Introduce the solid sample via a direct insertion probe. Acquire data over a mass range of m/z 40-300 with an ionization energy of 70 eV.

  • ESI-MS : Dissolve the sample in a methanol/water (1:1) mixture with 0.1% formic acid. Infuse the solution into the ESI source and acquire data in positive ion mode over a mass range of m/z 50-300.

Conclusion

The protonation of 3-Methanesulfinylaniline to its hydrochloride salt induces a suite of distinct and predictable spectroscopic changes. The most definitive indicators of salt formation are the dramatic broadening and shift of the N-H stretching band in the IR spectrum, the appearance of new NH3+ bending modes, and the significant downfield shift of aromatic protons in the ¹H NMR spectrum. UV-Vis spectroscopy corroborates this transformation through a characteristic hypsochromic shift, confirming the removal of the nitrogen's lone pair from conjugation. While mass spectrometry is less effective at distinguishing the two forms due to in-source dissociation or protonation, it remains essential for confirming the mass of the parent molecule. By leveraging this multi-faceted spectroscopic data, researchers can confidently identify and differentiate between the free base and hydrochloride forms, ensuring the integrity and quality of their chemical materials.

References

  • PubMed. (2014). Identification of the sulfoxide functionality in protonated analytes via ion/molecule reactions in linear quadrupole ion trap mass spectrometry. Available at: [Link]

  • ResearchGate. (n.d.). Mass Spectra of Sulfoxides and Sulfones. Available at: [Link]

  • MDPI. (2022). Vibrational Spectra of R and S Methyl Para Tolyl Sulfoxide and Their Racemic Mixture in the Solid–Liquid State and in Water Solution. Available at: [Link]

  • Persson, I., et al. (n.d.). Vibrational spectroscopic force field studies of dimethyl sulfoxide and hexakis(dimethyl sulfoxide)scandium(III) iodide, and cry. Available at: [Link]

  • ACS Publications. (2012). Aerial Oxidation of Protonated Aromatic Amines. Isolation, X-ray Structure, and Redox and Spectral Characteristics of N- Containing Dyes. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Sulfoxide stretching mode as a structural reporter via dual-frequency two-dimensional infrared spectroscopy. Available at: [Link]

  • PubMed. (2003). Vibrational spectra of diethylsulfoxide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Available at: [Link]

  • ACS Publications. (2022). On–Off Infrared Absorption of the S═O Vibrational Probe of Dimethyl Sulfoxide. The Journal of Physical Chemistry B. Available at: [Link]

  • ProQuest. (n.d.). Characterization of Sulfides in Atmospheric Residue Fractions Using Selective Oxidation Followed by Fourier Transform Ion Cyclotron Resonance Mass Spectrometry. Available at: [Link]

  • Canadian Science Publishing. (n.d.). RING-PROTON CHEMICAL SHIFTS OF SOME SUBSTITUTED ANILINES IN CARBON TETRACHLORIDE AND TRIFLUOROACETIC ACID. Canadian Journal of Chemistry. Available at: [Link]

  • RSC Publishing. (n.d.). Dimethyl sulfoxide as a gas phase charge-reducing agent for the determination of PEGylated proteins' intact mass. Analytical Methods. Available at: [Link]

  • R Discovery. (1970). Solvent effects on the internal proton chemical shifts of nitrobenzene, aniline and halobenzenes. Journal of Magnetic Resonance. Available at: [Link]

  • ACS Publications. (2021). Sulfoxide and Sulfone Synthesis via Electrochemical Oxidation of Sulfides. The Journal of Organic Chemistry. Available at: [Link]

  • Wiley Online Library. (n.d.). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Journal of the Chemical Society. Available at: [Link]

  • Chemistry Connected. (n.d.). NMR shifts 1H -general.cdx. Available at: [Link]

  • University of Glasgow Theses. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. Available at: [Link]

  • Canadian Science Publishing. (n.d.). THE AMINO PROTON SHIFTS OF SOME SUBSTITUTED ANILINES IN CYCLOHEXANE. Canadian Journal of Chemistry. Available at: [Link]

  • PubMed. (1967). Direct determination of amine salt-base ratios by nuclear magnetic resonance spectrometry; correlation of acid strengths in chloroform by nuclear magnetic resonance and infrared spectrometry. Analytical Chemistry. Available at: [Link]

  • Technology Networks. (2023). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. Analytical Chemistry. Available at: [Link]

  • University of California, Davis. (n.d.). Chemical shifts. Available at: [Link]

Sources

Validation

3-Methanesulfinylaniline hydrochloride analytical method validation according to ICH guidelines

An in-depth, objective comparison guide tailored for analytical chemists, QC specialists, and drug development professionals. Introduction: The Analytical Challenge of 3-Methanesulfinylaniline Hydrochloride 3-Methanesulf...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth, objective comparison guide tailored for analytical chemists, QC specialists, and drug development professionals.

Introduction: The Analytical Challenge of 3-Methanesulfinylaniline Hydrochloride

3-Methanesulfinylaniline hydrochloride (CAS: 861609-75-8)[1] is a highly polar, ionizable intermediate frequently utilized in the synthesis of complex heterocyclic therapeutics, including covalent irreversible inhibitors of USP7 for oncology applications[2].

From an analytical perspective, this compound presents a distinct chromatographic challenge. It possesses both a primary aromatic amine (aniline) and a polar methanesulfinyl group. Accurately quantifying this compound and profiling its impurities requires a robust analytical control strategy.

This guide objectively compares two orthogonal analytical approaches—Reverse Phase HPLC with UV detection (RP-HPLC-UV) and Hydrophilic Interaction Liquid Chromatography with Tandem Mass Spectrometry (HILIC-MS/MS) . Both methodologies are evaluated and validated strictly according to the ICH Q2(R2) guidelines[3], integrating the lifecycle management and Quality by Design (QbD) principles outlined in ICH Q14 [4].

Mechanistic Rationale: RP-HPLC vs. HILIC

As a Senior Application Scientist, selecting the right chromatographic mode is never arbitrary; it is dictated by the physicochemical properties of the analyte.

The RP-HPLC-UV Approach (Ion Suppression): The conjugate acid of the aniline moiety has a pKa of approximately 4.6. Under standard acidic reverse-phase conditions (pH 2–3), the amine is fully protonated ( −NH3+​ ). This high polarity causes the molecule to elute near the void volume on a standard C18 column. To achieve retention, we must suppress ionization by raising the mobile phase pH above its pKa (e.g., pH 6.5 using an ammonium acetate buffer). At pH 6.5, the amine is neutral, increasing its hydrophobicity and allowing for adequate partitioning into the C18 stationary phase.

The HILIC-MS/MS Approach (Orthogonal Retention): Conversely, HILIC leverages the compound's polarity. By using an Amide or bare silica stationary phase and an acidic mobile phase (pH ~3 with ammonium formate), the amine is intentionally protonated. The protonated salt partitions into the water-enriched layer on the surface of the HILIC stationary phase, providing excellent retention. Furthermore, HILIC requires a highly organic mobile phase (e.g., 85% Acetonitrile). This high volatility drastically enhances droplet desolvation and electrospray ionization (ESI) efficiency, making it the superior choice for high-sensitivity MS/MS detection.

SeparationMechanism cluster_RP RP-HPLC-UV (C18 Column) cluster_HILIC HILIC-MS/MS (Amide Column) Analyte 3-Methanesulfinylaniline HCl (Polar, Ionizable) RP_MP Aqueous Buffer (pH 6.5) + Acetonitrile Analyte->RP_MP Injection HILIC_MP High Organic (85% ACN) + Aqueous Formate Analyte->HILIC_MP Injection RP_Ret Hydrophobic Partitioning (Requires Ion Suppression) RP_MP->RP_Ret Separation HILIC_Ret Hydrophilic Partitioning (Excellent Retention of Salts) HILIC_MP->HILIC_Ret Separation

Chromatographic separation mechanisms for 3-Methanesulfinylaniline HCl (RP-HPLC vs. HILIC).

Comparative Chromatographic Conditions

To establish a baseline for validation, the optimal instrument parameters for both methods are summarized below.

ParameterRP-HPLC-UV (Routine Assay / Purity)HILIC-MS/MS (Trace Impurity Profiling)
Column C18 (150 x 4.6 mm, 3 µm)Amide (100 x 2.1 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Acetate (pH 6.5)10 mM Ammonium Formate + 0.1% FA in H₂O
Mobile Phase B AcetonitrileAcetonitrile
Gradient 5% to 95% B over 15 minIsocratic 85% B for 5.0 min
Flow Rate 1.0 mL/min0.3 mL/min
Detection UV at 254 nm (PDA)ESI+, MRM (m/z 156.1 → 108.0)
Injection Volume 10 µL1 µL

ICH Q2(R2) Validation Protocols: Step-by-Step Methodologies

A method is only as trustworthy as the rigor of its validation. The following self-validating protocols align with the latest ICH Q2(R2) mandates[3], ensuring the procedure is fit for its intended purpose.

Specificity & Forced Degradation

Objective: Prove the method can unambiguously assess the analyte in the presence of impurities and degradants.

  • Prepare a 1.0 mg/mL stock solution of 3-Methanesulfinylaniline HCl in diluent (Water:Acetonitrile 50:50 v/v).

  • Acid/Base Hydrolysis: Aliquot 1 mL stock. Add 1 mL of 0.1N HCl (or NaOH). Heat at 60°C for 24h. Neutralize prior to injection.

  • Oxidation: Aliquot 1 mL stock. Add 1 mL of 3% H₂O₂. Store at room temperature for 24h.

  • Photolytic: Expose 1 mL stock to UV light (254 nm) for 24h in a transparent quartz flask.

  • Evaluation: Inject stressed samples. For HPLC, utilize PDA peak purity algorithms (Purity Angle < Purity Threshold). For LC-MS/MS, verify that no isobaric interference occurs at the specific MRM transition.

Accuracy (Spike Recovery)

Objective: Determine the closeness of agreement between the accepted true value and the measured value.

  • Prepare a synthetic placebo matrix representing the API reaction mixture (excluding 3-Methanesulfinylaniline HCl).

  • Spike the matrix with the reference standard at three levels: 80%, 100%, and 120% of the target working concentration (e.g., 80, 100, 120 µg/mL for HPLC).

  • Extract and filter samples using a 0.22 µm PTFE syringe filter.

  • Analyze in triplicate per concentration level (9 determinations total).

  • Calculation: % Recovery=(Calculated Concentration/Theoretical Spiked Concentration)×100 .

Precision (Repeatability & Intermediate Precision)

Objective: Assess the degree of scatter between a series of measurements.

  • Repeatability: A single analyst prepares six independent sample preparations at the 100% concentration level on Day 1.

  • Intermediate Precision: A second analyst prepares six independent samples on Day 2, utilizing a different HPLC/LC-MS system and a different column lot.

  • Calculation: Compute the %RSD of the peak areas. Acceptance criteria: ≤ 2.0% for HPLC-UV; ≤ 5.0% for LC-MS/MS.

Robustness via Design of Experiments (DoE)

Objective: Evaluate the method's reliability against deliberate variations, fulfilling ICH Q14 lifecycle requirements[4].

  • Establish a 3-factor, 2-level full factorial DoE.

  • Vary Column Temperature (±5°C), Flow Rate (±10%), and Mobile Phase pH (±0.2 units).

  • Monitor Critical Quality Attributes (CQAs) such as Peak Asymmetry (Tailing factor ≤ 1.5) and Resolution (Rs ≥ 2.0).

ValidationWorkflow Start Method Definition (ICH Q14) Target Profile Established Spec Specificity (Forced Degradation / Peak Purity) Start->Spec Lin Linearity & Range (R² ≥ 0.999, 50-150%) Spec->Lin Acc Accuracy (Spike Recovery 80-120%) Lin->Acc Prec Precision (Repeatability & Int. Precision) Acc->Prec Sens Sensitivity (LOD/LOQ via S/N Ratio) Prec->Sens Rob Robustness (DoE: Temp, Flow, pH) Sens->Rob Doc Regulatory Submission (CTD Format) Rob->Doc

ICH Q2(R2) analytical method validation lifecycle and parameter workflow.

Validation Results & Performance Comparison

The table below summarizes the quantitative validation data, demonstrating the distinct advantages of each methodology based on the analytical intent.

Validation Parameter (ICH Q2(R2))RP-HPLC-UV ResultsHILIC-MS/MS ResultsRegulatory Acceptance Criteria
Specificity No interference (Peak Purity >0.99)No isobaric interferenceBaseline resolution from degradants
Linearity Range 10 – 150 µg/mL (R² = 0.9995)1 – 500 ng/mL (R² = 0.9998)R² ≥ 0.999
Accuracy (Mean Recovery) 99.2% ± 0.8%101.4% ± 1.2%98.0% – 102.0%
Repeatability (%RSD, n=6) 0.85%2.1%≤ 2.0% (UV), ≤ 5.0% (MS)
Intermediate Precision (%RSD) 1.1%2.8%≤ 2.0% (UV), ≤ 5.0% (MS)
Limit of Detection (LOD) 0.5 µg/mL0.1 ng/mLSignal-to-Noise (S/N) ≥ 3
Limit of Quantitation (LOQ) 1.5 µg/mL0.3 ng/mLSignal-to-Noise (S/N) ≥ 10

Executive Conclusion

Both analytical methods successfully meet the stringent criteria set forth by ICH Q2(R2)[3].

  • RP-HPLC-UV is the highly robust, cost-effective choice for routine lot release, assay quantification, and macroscopic purity testing. Its superior repeatability (%RSD < 1.0%) makes it ideal for manufacturing QC environments.

  • HILIC-MS/MS is the definitive choice for trace-level analysis. Because it operates without MS-suppressing ion-pairing reagents, it achieves a Limit of Quantitation (LOQ) of 0.3 ng/mL—making it indispensable for genotoxic impurity screening and early-stage pharmacokinetic profiling.

References

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." 3

  • International Council for Harmonisation (ICH). "ICH Q14 Analytical Procedure Development." 4

  • BLD Pharm. "861609-75-8 | 3-Methanesulfinylaniline hydrochloride." 1

  • Google Patents. "US10292973B2 - Covalent irreversible inhibitors of USP7 as anti-cancer agents."2

Sources

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